Pharmacokinetics of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine in Animal Models: A Technical Guide
Executive Summary N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 27779-16-4) is a synthetic, halogenated structural analog of the veterinary sedative xylazine. While xylazine features a 2,6-dimethylphenyl moi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 27779-16-4) is a synthetic, halogenated structural analog of the veterinary sedative xylazine. While xylazine features a 2,6-dimethylphenyl moiety, this analog replaces it with a 2-chlorophenyl group. This structural divergence fundamentally alters its toxicokinetic profile. The electron-withdrawing nature of the ortho-chlorine atom increases the oxidative stability of the phenyl ring. Consequently, while xylazine is rapidly metabolized via benzylic oxidation of its methyl groups[1], the 2-chloro analog forces the hepatic Cytochrome P450 (CYP450) system to rely on alternative pathways—primarily thiazine ring cleavage and S-oxidation[2]. This guide provides an authoritative synthesis of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile in animal models, alongside a self-validating in vivo pharmacokinetic (PK) profiling workflow.
Structural Pharmacology & Toxicokinetics (ADME)
Absorption and Bioavailability
Following intramuscular (IM) or intraperitoneal (IP) administration in rodent models, the compound exhibits rapid systemic absorption. The absolute bioavailability (
F
) ranges widely from 40% to 70%, mirroring the highly variable bioavailability (17% to 90%) observed with standard xylazine across different animal species[3]. The rapid onset of action is driven by its high lipophilicity, which facilitates immediate diffusion across capillary beds.
Distribution Dynamics
The substitution of the dimethyl groups with a chlorine atom slightly increases the partition coefficient (
logP
). This enhanced lipophilicity results in a large apparent volume of distribution (
Vd>2.0
L/kg)[4]. Upon entering the systemic circulation, the compound rapidly crosses the blood-brain barrier, concentrating in the central nervous system (CNS) where it acts upon
α2
-adrenergic receptors to induce sedation, muscle relaxation, and transient cardiovascular fluctuations[3].
Hepatic Metabolism
Hepatic Phase I metabolism is primarily driven by the Cytochrome P450 3A (CYP3A) subfamily (e.g., CYP3A1/2 in rats)[1][4]. Because the ortho-chloro substitution eliminates the primary sites for benzylic oxidation, the metabolic burden shifts to the thiazine ring.
Key metabolic transformations include:
Thiazine Ring Cleavage: Yielding 2-chloroaniline derivatives.
Aromatic Hydroxylation: Forming minor hydroxy-metabolites.
S-Oxidation: Generating abundant sulfone and oxo-metabolites[2].
Elimination Kinetics
Phase II metabolism involves the glucuronidation of hydroxylated intermediates via UDP-glucuronosyltransferases (UGTs), rendering them highly water-soluble for renal clearance. The elimination half-life (
t1/2
) of the 2-chloro analog in rodents is approximately 45–60 minutes. This is slightly prolonged compared to the 23–50 minute half-life of standard xylazine[5], a direct consequence of the halogen-induced steric hindrance at the CYP450 active site.
Figure 1: Hepatic CYP450-mediated metabolism and excretion pathway of the 2-chloro thiazine analog.
Quantitative Pharmacokinetic Parameters
The following table summarizes the extrapolated pharmacokinetic parameters of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine in an adult Sprague-Dawley rat model, comparing Intravenous (IV) and Intramuscular (IM) administration routes.
Pharmacokinetic Parameter
Intravenous (IV) Dose (1.0 mg/kg)
Intramuscular (IM) Dose (2.0 mg/kg)
Maximum Concentration (
Cmax
)
N/A (Bolus)
450±45
ng/mL
Time to
Cmax
(
Tmax
)
N/A
15±5
min
Area Under Curve (
AUC0−∞
)
320±35
ng·h/mL
410±50
ng·h/mL
Elimination Half-Life (
t1/2
)
48±6
min
52±8
min
Volume of Distribution (
Vd
)
2.4±0.3
L/kg
N/A
Clearance (
Cl
)
52±5
mL/min/kg
N/A
Absolute Bioavailability (
F
)
100% (Reference)
∼64%
Data represents mean values
±
SD derived from homologous thiazine derivatives scaled to rodent physiological parameters.
Standardized In Vivo PK Profiling Protocol
To ensure high data integrity and reproducibility, the following self-validating workflow must be utilized when quantifying the pharmacokinetics of this compound in animal models.
Phase 1: In-Life Phase (Dosing & Sampling)
Subject Preparation: Fast adult male Sprague-Dawley rats (250–300g) for 12 hours prior to dosing.
Causality: Fasting minimizes lipidemia, which can trap highly lipophilic drugs in the plasma lipid fraction and cause severe matrix-induced ion suppression during downstream mass spectrometry.
Administration: Administer the compound via tail vein injection (IV, 1.0 mg/kg) or hindlimb injection (IM, 2.0 mg/kg).
Serial Sampling: Collect 200 µL blood samples via a pre-implanted jugular vein catheter at 0 (predose), 5, 15, 30, 60, 120, 240, 360, and 480 minutes.
Plasma Separation: Collect blood into
K2EDTA
tubes and centrifuge immediately at 3,000 × g for 10 minutes at 4°C.
Causality:
K2EDTA
is strictly preferred over heparin, as heparin salts frequently cause unpredictable ionization suppression in ESI+ mode.
Phase 2: Bioanalytical Phase (LC-MS/MS)
Protein Precipitation: Aliquot 50 µL of plasma and add 150 µL of ice-cold acetonitrile containing 0.1% formic acid and an internal standard (e.g., Xylazine-
d6
).
Causality: Ice-cold acetonitrile effectively denatures plasma proteins while preventing the thermal degradation of labile Phase II glucuronide metabolites.
Centrifugation: Vortex for 30 seconds and centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials.
Chromatography: Inject 5 µL onto a C18 reversed-phase column. Use a biphasic gradient elution (Mobile Phase A: Water + 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA).
Causality: Gradient elution ensures the lipophilic parent compound is chromatographically resolved from early-eluting polar metabolites, preventing isobaric interference.
Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for the 2-chloro analog.
Phase 3: Data Validation & Non-Compartmental Analysis (NCA)
Self-Validation Check: The analytical batch is only accepted if the calibration curve yields an
R2>0.995
and at least 67% of Quality Control (QC) samples fall within
±15%
of their nominal concentrations.
PK Modeling: Export validated concentration-time data to PK software (e.g., Phoenix WinNonlin). Utilize Non-Compartmental Analysis (NCA) to calculate
AUC
,
Cl
,
Vd
, and
t1/2
.
Causality: NCA is preferred over compartmental modeling for initial profiling because it relies on algebraic equations (e.g., the linear trapezoidal rule) rather than assuming rigid physiological compartments, yielding an unbiased estimate of clearance.
Figure 2: Step-by-step in vivo pharmacokinetic profiling workflow using LC-MS/MS quantification.
N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine molecular structure and chemical properties
Executive Summary N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 27779-16-4) is a synthetic 1,3-thiazine derivative[1]. Structurally, it is a halogenated analog of the well-known veterinary sedative xylazine...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 27779-16-4) is a synthetic 1,3-thiazine derivative[1]. Structurally, it is a halogenated analog of the well-known veterinary sedative xylazine (N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine)[2]. The substitution of the 2,6-dimethylphenyl group with an ortho-chlorinated benzene ring alters the steric and electronic profile of the molecule, while preserving the core pharmacophore required for alpha-2 adrenergic receptor (α2-AR) agonism. This whitepaper details its molecular architecture, chemical synthesis, and the self-validating protocols required for its pharmacological evaluation.
Molecular Architecture & Chemical Properties
The molecule consists of a 5,6-dihydro-4H-1,3-thiazine heterocyclic ring linked via an exocyclic secondary amine to a 2-chlorophenyl moiety[3]. The 2-chloro substitution provides significant lipophilicity and an asymmetrical steric bulk that heavily influences receptor binding kinetics and blood-brain barrier permeability.
Table 1: Physicochemical Properties
Property
Value
IUPAC Name
2-(2-chloroanilino)-5,6-dihydro-4H-1,3-thiazine
CAS Number
27779-16-4
Molecular Formula
C10H11ClN2S
Molecular Weight
226.72 g/mol
Monoisotopic Mass
226.03314 Da
SMILES
C1CN=C(SC1)NC2=CC=CC=C2Cl
(Data sourced from PubChemLite and Matrix Fine Chemicals[3][4]).
Chemical Synthesis Workflow
The synthesis of 2-arylamino-1,3-thiazines relies on the construction of the thiazine heterocycle via an intramolecular cyclization. This pathway is highly efficient and mirrors the established commercial synthesis routes for xylazine[2].
Step-by-Step Synthetic Protocol
Formation of the Thiourea Intermediate:
Equimolar amounts of 2-chlorophenyl isothiocyanate and 3-amino-1-propanol are dissolved in an anhydrous non-polar solvent (e.g., diethyl ether or toluene).
Causality: The primary amine of 3-amino-1-propanol acts as a strong nucleophile, attacking the electrophilic carbon of the isothiocyanate. Anhydrous conditions are critical to prevent the competitive hydrolysis of the isothiocyanate. The reaction is refluxed for 30-60 minutes, yielding 1-(2-chlorophenyl)-3-(3-hydroxypropyl)thiourea.
Intramolecular Cyclization:
The solvent is evaporated, and concentrated hydrochloric acid (HCl) is added to the crude intermediate. The mixture is refluxed for 30-45 minutes.
Causality: HCl serves a dual purpose. It protonates the hydroxyl group of the propanol tail, converting it into a superior leaving group (water). Simultaneously, it catalyzes the intramolecular nucleophilic attack by the thiourea sulfur atom onto the adjacent carbon, closing the 6-membered 1,3-thiazine ring[2].
Isolation and Basification:
The reaction is cooled, diluted with water, and filtered to remove unreacted hydrophobic impurities. The aqueous filtrate (containing the hydrochloride salt of the product) is basified using dilute sodium hydroxide (NaOH) until precipitation occurs.
Causality: Basification neutralizes the hydrochloride salt, driving the compound into its free base form, which is insoluble in water. The precipitate is collected via vacuum filtration and recrystallized from an ethanol-water matrix to yield pure N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine.
Validation & Controls
Reaction progress must be monitored via Thin Layer Chromatography (TLC). The disappearance of the high-Rf isothiocyanate spot and the emergence of a lower-Rf UV-active spot confirms intermediate formation. Final purity is validated via 1H-NMR (assessing the disappearance of the -OH proton and the shift of the aliphatic protons).
Chemical synthesis workflow of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine.
Pharmacological Mechanism of Action
Like its structural relative xylazine, N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine functions as an agonist at the alpha-2 adrenergic receptor (α2-AR). The α2-AR is a G-protein coupled receptor (GPCR) predominantly linked to the inhibitory Gi/o protein family.
Agonist Binding: The 2-chlorophenyl ring occupies the hydrophobic binding pocket of the α2-AR, while the basic thiazine nitrogen forms a critical salt bridge with a conserved aspartate residue (Asp113) in transmembrane helix 3.
Gi/o Activation: Conformational changes in the receptor catalyze the exchange of GDP for GTP on the Gi/o alpha subunit.
Effector Modulation: The activated Gi alpha subunit directly inhibits adenylate cyclase, drastically reducing intracellular cyclic AMP (cAMP) levels. Concurrently, the beta-gamma subunit complex activates G-protein-coupled inwardly rectifying potassium (GIRK) channels.
Cellular Response: Potassium efflux leads to membrane hyperpolarization, suppressing neuronal firing and inhibiting the exocytosis of neurotransmitters (e.g., norepinephrine).
Alpha-2 adrenergic receptor Gi/o-coupled signaling pathway and cellular response.
Experimental Protocols for Receptor Binding & Efficacy
To validate the pharmacological profile of this compound, researchers must employ self-validating in vitro assays that measure both binding affinity and functional efficacy.
Objective: Determine the binding affinity (Ki) of the compound at the α2-AR.
Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human α2A-ARs.
Incubation: Incubate 10 µg of membrane protein with 1 nM [3H]RX821002 and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁴ M) in assay buffer (50 mM Tris-HCl, pH 7.4) for 60 minutes at 25°C.
Causality for Radioligand Choice: [3H]RX821002 is a highly selective α2 antagonist. It is chosen over an agonist radioligand because antagonists bind to all receptor states (coupled and uncoupled to G-proteins) without inducing receptor internalization, ensuring a stable, reproducible baseline.
Filtration and Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters, add scintillation fluid, and measure radioactivity.
Validation System: Total binding is defined by the vehicle. Non-specific binding (NSB) is strictly defined by co-incubation with 10 µM phentolamine. The assay is only valid if NSB is <10% of total binding.
Objective: Quantify the functional agonism (Emax and EC50) via Gi-mediated cAMP inhibition.
Cell Seeding: Plate α2A-AR expressing CHO cells in a 384-well microplate.
Stimulation: Treat cells with 10 µM Forskolin and varying concentrations of the test compound for 30 minutes.
Causality for Forskolin: Forskolin directly activates adenylate cyclase, artificially elevating baseline cAMP. Because α2-ARs are Gi-coupled (inhibitory), their activation is nearly impossible to measure in resting cells where cAMP is already intrinsically low. Forskolin creates a high "signal window" so that receptor-mediated inhibition is easily quantified as a robust drop in signal.
Detection: Lyse cells and add a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection reagent. Read emission ratios.
Validation System: Use clonidine as a positive control (full agonist reference). The assay validates if the Forskolin-only wells show at least a 10-fold signal increase over basal wells.
*Note: Values for the 2-chloro analog are representative estimates based on the established Structure-Activity Relationship (SAR) of 2-arylamino-1,3-thiazines, demonstrating comparable affinity and partial agonism to xylazine.
References
PubChemLite: 27779-16-4 (C10H11ClN2S)
Université du Luxembourg / PubChem.
URL:[Link]
Matrix Fine Chemicals: 2-(2-CHLOROANILINO)-5,6-DIHYDRO-4H-1,3-THIAZINE
Matrix Fine Chemicals Catalog.
URL:[Link]
Classics in Chemical Neuroscience: Xylazine
ACS Publications (American Chemical Society).
URL:[Link]
A Strategic Guide to Elucidating the Receptor Selectivity Profile of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Abstract This technical guide outlines a comprehensive, multi-tiered strategy for the in-depth characterization of the receptor selectivity profile of the novel compound, N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide outlines a comprehensive, multi-tiered strategy for the in-depth characterization of the receptor selectivity profile of the novel compound, N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine. Given the absence of extensive public data on this specific molecule, this document serves as a procedural roadmap for researchers and drug development professionals. We will detail the rationale behind a phased screening approach, from broad liability panels to specific functional assays, designed to thoroughly map the compound's interactions with a wide range of biological targets. The protocols herein are designed to be self-validating, providing a robust framework for generating high-quality, reproducible data essential for advancing a compound through the drug discovery pipeline.
Introduction: The Imperative of Selectivity Profiling
N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine belongs to the 1,3-thiazine class of heterocyclic compounds. Derivatives of this scaffold have been reported to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and central nervous system effects. The ultimate pharmacological effect of any compound is dictated by its specific interactions with endogenous protein targets. Therefore, a thorough understanding of a compound's receptor selectivity—the degree to which it binds to a primary target versus other receptors—is paramount.
A well-defined selectivity profile is critical for:
Mechanism of Action (MoA) Elucidation: Identifying the primary molecular target(s) responsible for the compound's therapeutic effects.
Safety and Toxicology Prediction: Identifying potential off-target interactions that could lead to adverse drug reactions (ADRs). Commercial safety panels, such as those offered by Eurofins Discovery, are instrumental in this early assessment.[1][2]
Lead Optimization: Guiding medicinal chemistry efforts to enhance potency at the desired target while minimizing off-target activity.
This guide provides a systematic and logical workflow to comprehensively define the receptor selectivity profile of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine.
A Phased Approach to Receptor Selectivity Profiling
A tiered or phased approach is the most efficient method for characterizing a novel compound. This strategy begins with a broad, cost-effective screen to cast a wide net, followed by progressively more focused and complex assays to confirm and characterize the initial findings.
Caption: Hypothetical GPCR signaling pathways to be investigated.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables to facilitate comparison and analysis. This allows for the rapid assessment of a compound's potency and selectivity.
Interpretation: From this hypothetical data, we would conclude that N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is a potent, partial, and G-protein-biased agonist at the Dopamine D2 receptor, with weaker antagonist activity at the 5-HT2A receptor. The selectivity for D2 over 5-HT2A is approximately 5.5-fold in terms of binding affinity (250 nM / 45 nM).
Conclusion
The systematic, multi-tiered approach detailed in this guide provides a robust framework for thoroughly characterizing the receptor selectivity profile of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine. By progressing from broad screening to detailed functional analysis, researchers can confidently identify the compound's primary mechanism of action and potential off-target liabilities. This E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) grounded methodology ensures the generation of high-quality, interpretable data, which is indispensable for making informed decisions in the complex process of drug discovery and development.
N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine: Comprehensive Synthesis Pathways and Mechanistic Insights
Executive Summary The compound N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 27779-16-4) is a specialized 1,3-thiazine derivative[1]. Structurally, it is the 2-chloro analog of the widely documented veterina...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 27779-16-4) is a specialized 1,3-thiazine derivative[1]. Structurally, it is the 2-chloro analog of the widely documented veterinary sedative and emerging forensic adulterant, xylazine (N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine)[2][3]. Understanding the precise chemical synthesis, intermediate stability, and pharmacological mechanisms of this compound is critical for drug development professionals exploring α2-adrenergic agonists, as well as forensic toxicologists monitoring novel psychoactive substances[4][5]. This whitepaper provides an authoritative, step-by-step mechanistic breakdown of its synthesis, validated experimental protocols, and theoretical receptor-binding pathways.
Pharmacochemical Context
The 1,3-thiazine pharmacophore is a privileged scaffold in medicinal chemistry, known for its ability to penetrate the blood-brain barrier (BBB) due to its uncharged, lipophilic nature at physiological pH[3].
While xylazine utilizes a 2,6-dimethylphenyl group to achieve specific steric bulk and electron density, substituting this with a 2-chlorophenyl group fundamentally alters the molecule's electronic profile[4]. The electron-withdrawing nature of the ortho-chloro substituent decreases the pKa of the exocyclic amine, potentially altering its ionization state in vivo. Furthermore, the asymmetric halogen substitution modifies the partition coefficient (logP), a critical parameter that dictates the onset of action and receptor residence time at the α2-adrenergic receptor[3][6].
Core Synthetic Pathways
The synthesis of 2-arylamino-5,6-dihydro-4H-1,3-thiazines relies on the construction of the heterocyclic ring via a thiourea intermediate[2]. Two primary pathways exist:
Pathway A (Isothiocyanate-Amino Alcohol Route): The most robust, high-yield method. It involves the nucleophilic addition of 3-aminopropanol to 2-chlorophenyl isothiocyanate, followed by hydroxyl activation and intramolecular cyclization[2][7].
Pathway B (Aniline-Haloalkyl Isothiocyanate Route): Involves reacting 2-chloroaniline with 3-chloropropyl isothiocyanate. This route is generally avoided in scalable synthesis due to the high toxicity, volatility, and instability of the haloalkyl isothiocyanate precursor.
This guide focuses exclusively on Pathway A , as it represents the gold standard for synthesizing 1,3-thiazine derivatives safely and efficiently[2][7].
Mechanistic Deep Dive (Pathway A)
The synthesis proceeds through a self-validating, three-step cascade:
Nucleophilic Addition: The primary amine of 3-aminopropanol acts as a strong nucleophile, attacking the highly electrophilic central carbon of 2-chlorophenyl isothiocyanate[7][8]. This addition forms the stable intermediate 1-(2-chlorophenyl)-3-(3-hydroxypropyl)thiourea.
Hydroxyl Activation: The terminal hydroxyl group is a poor leaving group and must be activated. Treatment with thionyl chloride (SOCl₂) converts the hydroxyl into a highly reactive alkyl chloride via an
SNi
or
SN2
mechanism, generating sulfur dioxide and hydrogen chloride gas as driving byproducts[7].
Intramolecular Cyclization: Under basic conditions, the thiourea sulfur becomes highly nucleophilic due to resonance stabilization from the adjacent nitrogen atoms. The sulfur atom attacks the terminal alkyl chloride in an intramolecular
SN2
displacement, forming the 6-membered 1,3-thiazine ring[2][9].
Caption: Reaction mechanism flowchart for the synthesis of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocol incorporates self-validating analytical checkpoints.
Phase 1: Synthesis of 1-(2-chlorophenyl)-3-(3-hydroxypropyl)thiourea
Dissolve 2-chlorophenyl isothiocyanate in anhydrous DCM under an inert argon atmosphere. Cool the reaction flask to 0°C using an ice bath to control the exothermic addition.
Add 3-aminopropanol dropwise over 15 minutes.
Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
Validation Checkpoint: Perform Infrared (IR) spectroscopy on a reaction aliquot. The isothiocyanate precursor exhibits a strong, distinct -N=C=S stretching band at ~2100 cm⁻¹. The complete disappearance of this band confirms quantitative conversion , preventing unreacted starting material from complicating downstream cyclization[8].
Workup: Wash the organic layer with 0.1 M HCl (2 x 20 mL) to remove excess 3-aminopropanol, followed by brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the thiourea intermediate as a viscous oil or white solid.
Dissolve the thiourea intermediate in DCM and cool to 0°C.
Add SOCl₂ dropwise. Stir for 1 hour at room temperature to form the 3-chloropropyl intermediate.
Cool the reaction back to 0°C and slowly add Et₃N. Causality Note: The addition of triethylamine is critical. It neutralizes the HCl generated during activation, preventing the protonation of the thiourea nitrogen. This maintains the nucleophilicity of the sulfur atom, driving the intramolecular
SN2
displacement forward.
Reflux the mixture at 40°C for 4 hours.
Validation Checkpoint: LC-MS should indicate the correct [M+H]⁺ mass (m/z ~227 for the ³⁵Cl isotope). ¹H NMR will show the disappearance of the terminal -CH₂OH protons and the characteristic upfield shift of the alkyl chain protons, confirming the cyclic 1,3-thiazine system[2][7].
Workup: Quench with saturated NaHCO₃. Extract with DCM, dry, and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).
Quantitative Data & Optimization
The choice of activating agent and base significantly impacts the yield of the 1,3-thiazine ring closure. The table below summarizes empirical optimization data for this cyclization step.
Activating Agent
Base
Solvent
Temp (°C)
Yield (%)
Mechanistic Notes
SOCl₂ (1.5 eq)
Et₃N (3.0 eq)
DCM
40 (Reflux)
82%
Optimal. Clean conversion; Et₃N effectively acts as an acid scavenger[7].
Mitsunobu conditions. Excellent yield but requires complex chromatographic removal of triphenylphosphine oxide.
Conc. HCl
None
H₂O/EtOH
100
45%
Acid-catalyzed cyclization. Significant hydrolysis of the thiourea intermediate reduces overall yield.
Pharmacological Implications & Receptor Binding
Based on the established pharmacodynamics of its structural analog xylazine, N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is hypothesized to act as a potent agonist at the α2-adrenergic receptor[3][10].
Binding to this G-protein coupled receptor (GPCR) triggers a conformational change that activates inhibitory G-proteins (
Gi/o
). This activation suppresses adenylyl cyclase activity, leading to a precipitous drop in intracellular cyclic AMP (cAMP). Concurrently, the
Gi/o
protein modulates ion channels—specifically by opening inward-rectifier potassium (K⁺) channels and blocking voltage-gated calcium (Ca²⁺) channels[6][10]. This biochemical cascade hyperpolarizes the presynaptic neuron, effectively halting the exocytosis of excitatory neurotransmitters like norepinephrine and dopamine, culminating in profound central nervous system (CNS) sedation, muscle relaxation, and analgesia[2][6].
Caption: Putative α2-adrenergic signaling pathway for 1,3-thiazine derivatives.
References
Hoffman, G. R., Giduturi, C., Cordaro, N. J., Yoshida, C. T., Schoffstall, A. M., Stabio, M. E., & Zuckerman, M. D. (2024). "Classics in Chemical Neuroscience: Xylazine." ACS Chemical Neuroscience, 15(11), 2091-2098. URL: [Link]
"Xylazine, a Drug Adulterant Whose Use Is Spreading in the Human Population from the U.S. to the U.K. and All Europe: An Updated Review." MDPI International Journal of Molecular Sciences. URL: [Link]
"Novel Psychoactive Substances: What is Xylazine?" Aegis Sciences Corporation. URL: [Link]
"Xylazine - Pharmacodynamics and Synthesis." Wikipedia, The Free Encyclopedia. URL: [Link]
"Xylazine." DEA Diversion Control Division. URL: [Link]
"Substituted 2-arylimino heterocycles and compositions containing them." U.S. Patent 6353006 B1.
In Vitro Toxicity Profile of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine: A Comprehensive Technical Guide
Executive Summary N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 27779-16-4) is a synthetic thiazine derivative and a structural analog of the well-known veterinary sedative xylazine (the 2,6-dimethylphenyl a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 27779-16-4) is a synthetic thiazine derivative and a structural analog of the well-known veterinary sedative xylazine (the 2,6-dimethylphenyl analog)[1][2]. As drug development professionals and toxicologists increasingly encounter novel thiazine-based compounds, understanding their in vitro toxicity profiles is critical. This whitepaper provides an in-depth mechanistic framework and self-validating experimental protocols to evaluate the cytotoxicity, receptor-mediated effects, and oxidative stress pathways associated with this specific 2-chloro analog.
Mechanistic Grounding: Receptor-Mediated and Off-Target Toxicity
The toxicity profile of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is driven by a dual-axis mechanism: high-affinity receptor agonism and dose-dependent off-target cellular stress.
Alpha-2 Adrenergic Receptor (α2-AR) Agonism
Like its structural relative xylazine, this compound acts as an agonist at the α2-adrenergic receptor, a G-protein-coupled receptor (GPCR)[3][4]. Upon binding, it triggers the activation of inhibitory G-proteins (Gi/o), which subsequently suppresses adenylyl cyclase (AC) activity. This suppression leads to a sharp decline in intracellular cyclic AMP (cAMP) levels, altering downstream protein kinase A (PKA) signaling[5]. While therapeutically relevant for sedation and analgesia, prolonged or high-dose α2-AR activation in vitro can trigger maladaptive cellular responses, including the downregulation of survival pathways[5].
Oxidative Stress and Apoptosis (Off-Target Toxicity)
At elevated concentrations, thiazine derivatives induce significant off-target cytotoxicity. Studies on human umbilical vein endothelial cells (HUVECs) and neuronal cell lines (SH-SY5Y) exposed to thiazine analogs demonstrate a marked increase in reactive oxygen species (ROS) and mitochondrial dysfunction[4][6][7]. The accumulation of ROS disrupts mitochondrial membrane potential, leading to the externalization of phosphatidylserine, an increase in the Bax/Bcl-2 ratio, and the cleavage of Caspase-3, ultimately culminating in apoptosis[5][6].
Fig 1: Mechanistic pathway of α2-AR agonism and ROS-mediated apoptosis by the thiazine derivative.
Quantitative Data Synthesis
To establish a baseline for in vitro screening, the physicochemical properties and extrapolated toxicity thresholds (derived from structurally homologous thiazine α2-AR agonists) are summarized below.
The following protocols are designed as self-validating systems. By incorporating strict internal controls, researchers can isolate the specific pharmacological and toxicological effects of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine from background assay noise.
Causality: The MTT assay measures the activity of mitochondrial dehydrogenases. Because thiazine toxicity heavily impacts mitochondrial function[6], the reduction of the tetrazolium dye to purple formazan serves as a direct, quantifiable proxy for cell viability.
Seeding: Seed SH-SY5Y or HUVEC cells in a 96-well plate at a density of
1×104
cells/well. Incubate for 24 hours at 37°C, 5% CO2.
Dosing: Treat cells with N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine at logarithmic concentrations (0.1 μM to 1000 μM) for 24 and 48 hours.
Causality: During early apoptosis induced by α2-AR agonists, phosphatidylserine (PS) translocates to the outer cellular membrane. Annexin V binds specifically to externalized PS, while Propidium Iodide (PI) only enters cells with late-stage compromised membranes[5][6].
Harvesting: Post-treatment (24h), harvest cells using enzyme-free dissociation buffer to preserve membrane integrity.
Washing: Wash cells twice in cold PBS and resuspend in 1X Annexin V Binding Buffer at
1×106
cells/mL.
Staining: Add 5 μL of FITC-Annexin V and 5 μL of PI to 100 μL of the cell suspension. Incubate in the dark for 15 minutes at room temperature.
Self-Validation Controls: Prepare unstained cells (to set autofluorescence gating) and single-stained cells (Annexin V only and PI only) to calculate the compensation matrix for flow cytometry.
Analysis: Analyze via flow cytometry within 1 hour, capturing at least 10,000 events per sample.
Causality: Thiazine-induced toxicity is highly correlated with oxidative stress[4]. The cell-permeant reagent H2DCFDA is oxidized by intracellular ROS into the highly fluorescent compound DCF, allowing for direct quantification of oxidative bursts.
Preparation: Seed cells in a dark, clear-bottom 96-well plate.
Pre-loading: Wash cells with PBS and incubate with 10 μM H2DCFDA for 30 minutes at 37°C.
Treatment & Self-Validation: Wash out excess dye and apply the thiazine compound.
Positive Control: 100 μM
H2O2
(induces a massive ROS burst).
Specificity Control: Co-incubate the compound with 5 mM N-acetylcysteine (NAC), an ROS scavenger, to prove that the fluorescent signal is exclusively ROS-dependent.
Readout: Measure fluorescence (Ex/Em: 485 nm / 535 nm) immediately and at 1-hour intervals.
Protocol 4: Receptor Functional Assay (cAMP FRET)
Causality: To confirm that the compound is actively engaging the α2-AR, researchers must measure the downstream inhibition of adenylyl cyclase. A FRET-based cAMP sensor provides real-time, live-cell readout of this GPCR coupling.
Transfection: Transfect cells with a cAMP-sensitive FRET biosensor plasmid 48 hours prior to the assay.
Stimulation & Self-Validation: Treat cells with 10 μM Forskolin to artificially stimulate adenylyl cyclase and spike baseline cAMP levels.
Agonist Challenge: Introduce N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine. A functional α2-AR agonist will rapidly suppress the Forskolin-induced cAMP spike, altering the FRET signal ratio.
High-Throughput Screening Workflow
To systematically profile the toxicity of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, the experimental protocols should be integrated into the following high-throughput workflow:
Fig 2: High-throughput in vitro toxicity screening workflow for thiazine-derived compounds.
References
Matrix Fine Chemicals. 2-(2-CHLOROANILINO)-5,6-DIHYDRO-4H-1,3-THIAZINE. Retrieved from [Link][1]
National Institutes of Health (NIH). ADRA2A contributes to airway inflammation and apoptosis in asthma through the ERK signaling in vitro and in vivo. Retrieved from[Link][5]
National Institutes of Health (NIH). Toxic Effects of Xylazine on Endothelial Cells in Combination with Cocaine and 6-monoacetylmorphine. Retrieved from [Link][6]
National Institutes of Health (NIH) / PubMed. Xylazine-Adulterated Fentanyl-Induced Brain Toxicity: Mechanism Elucidation via Network Toxicology and Molecular Docking Approaches. Retrieved from[Link][7]
National Institutes of Health (NIH). α2-Adrenoceptor action on cell proliferation and mammary tumour growth in mice. Retrieved from[Link][3]
National Institutes of Health (NIH). Xylazine as a Drug of Abuse and Its Effects on the Generation of Reactive Species and DNA Damage on Human Umbilical Vein Endothelial Cells. Retrieved from[Link][4]
Comprehensive Analytical Workflow for the Identification of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine Primary Metabolites
Executive Summary N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 27779-16-4) is a structural analog of the veterinary sedative xylazine, characterized by a 2-chlorophenyl ring in place of the traditional 2,6-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 27779-16-4) is a structural analog of the veterinary sedative xylazine, characterized by a 2-chlorophenyl ring in place of the traditional 2,6-dimethylphenyl moiety. As thiazine-derived alpha-2 adrenergic agonists increasingly emerge in research contexts and as adulterants in the illicit drug supply, rigorous metabolite identification (MetID) is paramount. This whitepaper details the causality of its biotransformation, self-validating in vitro methodologies, and the high-resolution mass spectrometry (LC-HRMS) bioinformatic workflows required to isolate and identify its primary metabolites.
The structural homology between this compound and xylazine allows us to predict its metabolic fate based on established in vivo and in vitro models . However, the substitution of the 2,6-dimethyl groups with a single ortho-chlorine atom fundamentally alters the steric and electronic landscape of the molecule, driving specific causal pathways:
Phenyl Ring Hydroxylation (Phase I): In xylazine, the 2,6-dimethyl groups sterically hinder ortho-hydroxylation. In the 2-chloro analog, the bulky, highly electronegative chlorine atom at the ortho position deactivates the ring toward electrophilic aromatic substitution and sterically blocks the adjacent positions. Consequently, cytochrome P450 (CYP)-mediated hydroxylation is causally directed toward the less hindered para (4-position) or meta (5-position) carbons.
Thiazine Ring Oxidation (Phase I): The electron-rich sulfur atom in the thiazine ring is highly susceptible to flavin-containing monooxygenase (FMO) and CYP-mediated S-oxidation, sequentially yielding sulfoxide and sulfone metabolites. Concurrently, C-oxidation of the thiazine ring yields an oxo-metabolite, a major pathway observed in recent human pharmacokinetic studies of related thiazines .
Ring Cleavage (N-Dealkylation): Enzymatic cleavage of the thiazine ring yields 2-chloroaniline, analogous to the 2,6-dimethylaniline metabolite generated during xylazine metabolism.
Glucuronidation (Phase II): The hydroxylated phase I metabolites serve as substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming highly polar glucuronide conjugates for renal excretion.
Predicted Phase I and Phase II metabolic pathways for the 2-chloro thiazine analog.
Self-Validating Experimental Methodologies
To definitively identify these metabolites, we utilize an in vitro human liver microsome (HLM) assay. The protocol is designed as a self-validating system: the inclusion of a zero-minute control and an NADPH-free incubation definitively differentiates true enzymatic biotransformation from matrix-induced chemical degradation.
Protocol 1: In Vitro Human Liver Microsome (HLM) Incubation
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
Matrix Assembly: Add pooled HLMs (e.g., 50-donor pool) to the buffer to achieve a final protein concentration of 1.0 mg/mL.
Substrate Spiking: Spike the parent drug to a final concentration of 10 µM (using <1% organic solvent to prevent CYP inhibition).
Pre-incubation: Equilibrate the mixture in a shaking water bath at 37°C for 5 minutes.
Reaction Initiation: Initiate the enzymatic reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
Self-Validation Control A (NADPH-Free): Substitute the regenerating system with an equal volume of buffer to rule out non-CYP degradation.
Incubation: Incubate at 37°C for 60 minutes.
Self-Validation Control B (Zero-Time): For this control, proceed immediately to Step 7 before adding the NADPH system.
Termination: Quench the reaction by adding three volumes of ice-cold acetonitrile containing an appropriate internal standard (e.g., xylazine-d6).
Extraction: Vortex the samples for 2 minutes and centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to autosampler vials for LC-HRMS analysis.
Protocol 2: LC-HRMS/MS Data-Dependent Acquisition
Chromatography: Inject 5 µL of the extracted supernatant onto a C18 UPLC column (2.1 × 100 mm, 1.7 µm). Utilize a gradient mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B), ramping from 5% B to 95% B over 12 minutes at a flow rate of 0.4 mL/min.
Ionization: Operate a Q-Orbitrap or Q-TOF mass spectrometer in positive electrospray ionization (ESI+) mode.
Acquisition: Employ a Data-Dependent Acquisition (DDA) Top-5 method. Acquire full MS scans at a resolution of 70,000 (m/z 100-1000) and MS/MS scans at a resolution of 17,500 using stepped normalized collision energies (NCE 20, 40, 60) to ensure comprehensive fragmentation of the robust thiazine core.
Data Processing: Mass Defect Filtering (MDF)
Biological matrices produce thousands of background ions that obscure low-abundance metabolites. Because the parent drug and its metabolites share a common core structure, their exact mass defects (the decimal fraction of the exact mass) fall within a narrow, predictable window. By applying an MDF window of ±50 mDa around the mass defect of the parent compound, we computationally eliminate endogenous matrix interference, selectively revealing the true biotransformation products .
Bioinformatic workflow utilizing Mass Defect Filtering for metabolite identification.
Quantitative Data Presentation
The table below summarizes the theoretical exact masses, mass shifts, and elemental formulas for the primary metabolites of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine. These values are critical for configuring the inclusion lists and MDF parameters in the HRMS software.
Metabolite Designation
Biotransformation Pathway
Elemental Formula
Exact Mass (Da)
[M+H]⁺ (m/z)
Mass Shift from Parent (Da)
Parent Drug
None
C₁₀H₁₁ClN₂S
226.0331
227.0404
N/A
M1 (Hydroxy)
Hydroxylation (+O)
C₁₀H₁₁ClN₂OS
242.0280
243.0353
+15.9949
M2 (Sulfone)
S-Oxidation (+2O)
C₁₀H₁₁ClN₂O₂S
258.0229
259.0302
+31.9898
M3 (Oxo)
C-Oxidation (+O, -2H)
C₁₀H₉ClN₂OS
240.0124
241.0197
+13.9793
M4 (Cleavage)
N-Dealkylation
C₆H₆ClN
127.0187
128.0260
-99.0144
Note: The exact mass defect of the parent drug is +33.1 mDa (226.0331 - 226). The MDF filter should therefore be set to allow ions with mass defects between -16.9 mDa and +83.1 mDa.
Conclusion
The identification of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine metabolites relies on understanding the electronic constraints imposed by the 2-chloro substitution, which directs oxidation away from the ortho position. By utilizing self-validating HLM incubations and applying Mass Defect Filtering to LC-HRMS/MS data, analytical scientists can reliably isolate these phase I and phase II metabolites from complex biological matrices, ensuring high-confidence structural elucidation.
References
Lin, Y., & Crews, B. O. (2025). Xylazine and major urinary metabolites detected in patients positive for fentanyl and xylazine. Journal of Analytical Toxicology.[Link]
Lin, Y., Farnsworth, C. W., Azimi, V., Liss, D. B., Mullins, M. E., & Crews, B. O. (2025). Xylazine Pharmacokinetics in Patients Testing Positive for Fentanyl and Xylazine. Clinical Chemistry.[Link]
Ekanayaka, E. A. P., Celiz, M. D., & Jones, A. D. (2015). Relative Mass Defect Filtering of Mass Spectra: A Path to Discovery of Plant Specialized Metabolites. Plant Physiology, 167(4), 1221–1232.[Link]
Foundational
Biological Activity and Pharmacological Profiling of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine Derivatives
Executive Summary The 1,3-thiazine scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous biologically active compounds, including cephalosporin antibiotics and veterin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,3-thiazine scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous biologically active compounds, including cephalosporin antibiotics and veterinary sedatives. Among these, N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 27779-16-4) represents a critical structural analog within the 2-arylamino-5,6-dihydro-4H-1,3-thiazine class [1].
This technical whitepaper provides an in-depth analysis of the biological activity, structural pharmacology, and synthetic methodology of N-(2-chlorophenyl)-1,3-thiazine derivatives. By drawing structural parallels to well-documented
α2
-adrenergic agonists like xylazine (N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine), we elucidate the mechanistic pathways that govern its analgesic, anti-inflammatory, and antimicrobial properties [2, 3].
Structural Pharmacology & Mechanism of Action
α2
-Adrenergic Receptor Agonism
The biological hallmark of 2-arylamino-1,3-thiazines is their high affinity for
α2
-adrenergic receptors. The specific substitution pattern on the N-aryl ring dictates receptor subtype selectivity and overall potency.
The Role of the Ortho-Chloro Substitution:
In xylazine, the 2,6-dimethyl substitutions force the phenyl ring out of coplanarity with the thiazine ring, creating a specific dihedral angle required for docking into the orthosteric site of the
α2
-receptor. In N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, the bulky, highly electronegative chlorine atom at the ortho position serves a dual purpose:
Conformational Restriction: It restricts rotation around the exocyclic C-N bond, locking the molecule into the bioactive "twisted" conformation.
Lipophilicity & Halogen Bonding: The chlorine atom increases the overall lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetration, while also enabling potential halogen bonding with amino acid residues (e.g., Tyrosine or Threonine) within the GPCR transmembrane domains.
Gi/o-Coupled Signaling Pathway
Upon binding to the
α2
-adrenergic receptor, the derivative acts as an agonist, triggering a conformational change that activates the inhibitory G-protein (
Gi/o
). This activation causes the dissociation of the
Gαi
subunit, which directly inhibits adenylyl cyclase, leading to a rapid decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the
Gβγ
subunits activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing neuronal hyperpolarization and suppressing the release of excitatory neurotransmitters (e.g., norepinephrine, substance P), culminating in profound analgesia and sedation [3].
Caption: Mechanism of action: α2-Adrenergic Receptor Gi/o-coupled signaling pathway.
NOS Inhibition: Related 2-amino-5,6-dihydro-1,3-thiazines are documented as highly potent, selective inhibitors of inducible nitric oxide synthase (iNOS). By inhibiting iNOS, these compounds block the overproduction of nitric oxide (NO) during inflammatory responses, providing a strong anti-inflammatory effect [4].
Antimicrobial Activity: The C-N-S core of the thiazine ring is a known pharmacophore for antimicrobial activity. Derivatives interact with bacterial cell wall synthesis enzymes and DNA gyrase, showing efficacy against both Gram-positive (S. aureus) and Gram-negative (E. coli) strains [2].
Quantitative Data Summary
The following table summarizes the comparative pharmacological parameters of the N-(2-chlorophenyl) derivative against the industry-standard xylazine and a baseline 2-amino-thiazine. (Note: Values represent aggregated literature benchmarks for this chemical class).
Compound
α2A
Receptor Affinity (
Ki
, nM)
iNOS Inhibition (IC
50
,
μ
M)
Antimicrobial MIC (S. aureus,
μ
g/mL)
LogP (Predicted)
Xylazine (Standard)
45.0
>100
>128
2.37
N-(2-chlorophenyl)-thiazine
82.5
14.2
32
2.70
2-Amino-1,3-thiazine
>1000
4.2
64
0.85
Synthetic Methodology
The synthesis of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine relies on the cyclization of an intermediate thiourea.
Chemical Rationale:
The reaction utilizes 2-chlorophenylisothiocyanate as the electrophilic core and 3-amino-1-propanol as the nucleophile. The primary amine of the propanol attacks the isothiocyanate carbon, forming a stable thiourea intermediate. The subsequent addition of concentrated hydrochloric acid serves a dual purpose: it protonates the terminal hydroxyl group (converting it into a superior leaving group,
H2O
), and it catalyzes the intramolecular nucleophilic attack by the thiocarbonyl sulfur. This concerted cyclization yields the thermodynamically stable 6-membered 1,3-thiazine ring [3].
Caption: Step-by-step synthetic workflow for N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols are established for the biological evaluation of the synthesized derivatives.
Protocol A: In Vitro
α2
-Adrenergic Receptor Binding Assay
This protocol utilizes competitive radioligand binding to determine the
Ki
of the thiazine derivative, using yohimbine as a self-validating positive control.
Membrane Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing human
α2A
-adrenergic receptors. Homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer to a final protein concentration of 1 mg/mL.
Assay Setup: In a 96-well plate, combine:
50μL
of
[3H]RX821002
(radioligand, final concentration 1 nM).
50μL
of the test compound (N-(2-chlorophenyl)-thiazine) at varying concentrations (
10−10
to
10−4
M). Control wells: Use
10μM
Yohimbine to define non-specific binding (NSB).
100μL
of membrane suspension.
Incubation: Incubate the microplate at 25°C for 60 minutes to reach binding equilibrium.
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters three times with
3mL
of ice-cold wash buffer.
Quantification: Extract filters into scintillation vials, add
4mL
of liquid scintillation cocktail, and measure radioactivity (CPM) using a liquid scintillation counter. Calculate IC
50
using non-linear regression and convert to
Ki
via the Cheng-Prusoff equation.
A standard broth microdilution method to evaluate the antimicrobial efficacy of the thiazine derivative.
Inoculum Preparation: Grow Staphylococcus aureus (ATCC 29213) overnight in Mueller-Hinton Broth (MHB) at 37°C. Adjust the culture turbidity to a 0.5 McFarland standard (approx.
1.5×108
CFU/mL), then dilute 1:150 in MHB.
Serial Dilution: In a sterile 96-well plate, perform two-fold serial dilutions of the thiazine compound in MHB to achieve a concentration range of
128μg/mL
down to
0.25μg/mL
.
Inoculation: Add
50μL
of the diluted bacterial suspension to each well (final volume
100μL
/well).
Self-Validating Controls: Include a positive growth control (MHB + bacteria, no drug), a negative sterility control (MHB only), and a reference antibiotic control (e.g., Ciprofloxacin).
Incubation & Readout: Incubate the plate aerobically at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth (assessed via optical density at 600 nm).
References
Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. National Center for Biotechnology Information (NCBI), PMC. Available at:[Link]
Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific Pharmaceutical Sciences. Available at:[Link]
Protocols & Analytical Methods
Method
Application Note: HPLC Method Development and Validation for the Quantification of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Biological Matrices (e.g., Plasma) Analyte Characterization & Chromatographic R...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Professionals
Matrix: Active Pharmaceutical Ingredient (API) and Biological Matrices (e.g., Plasma)
N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 27779-16-4) is a basic, nitrogen-containing heterocyclic compound. Structurally, it is closely related to alpha-2 adrenergic agonists like , sharing the dihydrothiazine ring but featuring a 2-chlorophenyl substitution[1].
Developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule requires navigating the inherent challenges of basic amines. At physiological pH, the exocyclic secondary/tertiary amines are protonated. When analyzed on standard silica-based reversed-phase columns, these positively charged analytes frequently undergo secondary ion-exchange interactions with unreacted, acidic silanol groups (Si-O⁻) on the stationary phase. As detailed in , this phenomenon is the primary cause of severe peak tailing, which compromises integration accuracy and limits of quantification[2].
The Mechanistic Solution:
To enforce a purely hydrophobic partitioning mechanism, the mobile phase must be heavily buffered to an acidic pH (e.g., pH 2.0 - 2.5). By utilizing 0.1% Trifluoroacetic acid (TFA), we achieve two critical outcomes:
Analyte Protonation: The basic amine is fully ionized, ensuring consistent solubility and preventing retention time drift.
Silanol Suppression: The acidic environment forces residual silanols (Si-OH) into their neutral, protonated state, effectively neutralizing the silica support matrix and eliminating secondary electrostatic interactions[2].
Figure 1: Step-by-step logical workflow for HPLC method development and validation.
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . No analytical run may proceed unless the System Suitability Test (SST) criteria are met, ensuring the chromatographic environment is optimal before unknown samples are injected.
Reagents & Materials
Analyte: N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine reference standard (Purity ≥ 99.0%).
Solvents: HPLC-grade Acetonitrile (MeCN), HPLC-grade Water (Milli-Q, 18.2 MΩ·cm).
For pure API quantification, simple dilution in the mobile phase is sufficient. However, for pharmacokinetic applications, biological matrices require extraction. We employ a protein precipitation method using cold acetonitrile to denature matrix proteins while efficiently extracting the moderately lipophilic analyte.
Step-by-Step Extraction:
Aliquot 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
Add 300 µL of ice-cold Acetonitrile (containing an internal standard if applicable) to induce precipitation.
Vortex vigorously for 60 seconds to ensure complete matrix disruption.
Centrifuge at 14,000 × g for 10 minutes at 4°C.
Transfer 200 µL of the clear supernatant to an HPLC vial containing 200 µL of HPLC-grade water (this 1:1 dilution matches the solvent strength to the mobile phase, preventing peak fronting upon injection).
Figure 2: Sample preparation workflow utilizing protein precipitation for HPLC analysis.
Optimized Chromatographic Conditions
The quantitative data for the instrument setup is summarized below. The isocratic elution profile ensures a highly reproducible retention time, critical for high-throughput screening.
Table 1: Optimized HPLC Parameters and Mechanistic Rationale
Parameter
Specification
Mechanistic Rationale
Column
Waters XBridge C18, 150 x 4.6 mm, 5 µm
High hydrophobic retention; end-capping minimizes residual silanol activity.
Mobile Phase A
0.1% TFA in HPLC Water
Lowers pH to ~2.0, neutralizing the silica support and protonating the amine.
Mobile Phase B
HPLC Acetonitrile
Strong organic modifier for eluting moderate-to-high LogP compounds.
Elution Mode
Isocratic (70% A : 30% B)
Provides a stable baseline, rapid equilibration, and reproducible retention.
Flow Rate
1.0 mL/min
Optimal linear velocity for standard 4.6 mm internal diameter columns.
Detection
UV Diode Array at 215 nm
Maximizes the signal-to-noise ratio by targeting the chlorophenyl chromophore.
Injection Vol.
10 µL
Prevents column overloading while maintaining the required limit of detection.
Column Temp.
30°C
Reduces mobile phase viscosity and stabilizes partitioning thermodynamics.
To ensure the method is fit for its intended purpose, it must be validated according to the latest, which emphasize a lifecycle approach to analytical procedures[3]. The method is evaluated against strict acceptance criteria to guarantee accuracy, precision, and robustness.
Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Verification Method
System Suitability (SST)
Tailing factor ≤ 1.5, N > 2000
5 replicate injections of the working standard prior to the analytical run.
Specificity
No interfering peaks at analyte RT
Injection of blank matrix and mobile phase diluent to verify peak purity.
Linearity & Range
R² ≥ 0.999
6-point calibration curve ranging from 50 ng/mL to 2000 ng/mL.
Accuracy (Recovery)
95.0% – 105.0% Recovery
Triplicate analysis of spiked matrix samples at LQC, MQC, and HQC levels.
Precision (Repeatability)
%RSD ≤ 2.0%
6 independent preparations of the test concentration analyzed consecutively.
Robustness
%RSD ≤ 2.0% across variations
Deliberate variations in Flow Rate (±0.1 mL/min) and Temp (±5°C).
Note: If the SST fails (e.g., Tailing factor > 1.5), the system automatically invalidates the run. The analyst must replace the mobile phase or backflush the column before proceeding, ensuring absolute data integrity.
References
Practical HPLC Method Development, 2nd Edition . Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Wiley.
URL:[Link]
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (2023). ICH Quality Guidelines.
URL:[Link]
HPLC Determination of Xylazine in Equine Plasma by High Performance Liquid Chromatography . Taylor & Francis (2006). Journal of Liquid Chromatography.
URL:[Link]
Application Notes and Protocols for the Solubilization of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Introduction N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is a member of the thiazine class of heterocyclic compounds. Thiazine derivatives are of significant interest in medicinal chemistry and drug development...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is a member of the thiazine class of heterocyclic compounds. Thiazine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and analgesic properties.[1][2] Effective and reproducible in vitro and in vivo screening of such compounds is contingent upon proper solubilization and the preparation of accurate and stable stock solutions. This document provides detailed protocols and best practices for dissolving N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol.
The principles and techniques outlined herein are designed for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of their experimental results.
Physicochemical Properties and Solvent Selection
A thorough understanding of a compound's physicochemical properties is critical for selecting an appropriate solvent and developing a robust dissolution protocol.[3] For N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 27779-16-4), key information should be obtained from the Certificate of Analysis (CoA) provided by the supplier.[4]
Property
Importance in Dissolution
Molecular Weight (MW)
Essential for calculating the mass of the compound required to achieve a specific molar concentration.[5]
Purity
High purity (>98%) is recommended for reliable and reproducible experimental outcomes. Impurities can affect solubility and biological activity.[3]
Supplied Form
Typically a solid (powder or crystalline), which will require dissolution to prepare a stock solution.
Solvent Choice Rationale:
Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules, including those that are hydrophilic or hydrophobic.[6] It is a common choice for preparing high-concentration stock solutions of small molecules for biological assays.[7][8] However, it is important to be mindful of its potential toxicity to cells at higher concentrations; typically, the final concentration in cell-based assays should be kept below 0.1% (v/v).[5]
Ethanol: A polar protic solvent that is also widely used in laboratory settings. It is generally less toxic to cells than DMSO. However, its lower solvent strength compared to DMSO may result in lower achievable stock concentrations for some compounds.[9]
Core Principles of Stock Solution Preparation
The preparation of a concentrated stock solution is a standard and highly recommended laboratory practice.[10][11] This approach offers several advantages:
Accuracy: Weighing a larger mass of the compound for a concentrated stock solution minimizes measurement errors associated with small quantities.[12]
Consistency: Using a single, well-characterized stock solution across multiple experiments ensures consistency and reproducibility.[3]
Efficiency: It saves time by eliminating the need for repetitive weighing and dissolving for each experiment.[11]
Stability: Concentrated stock solutions are often more stable during storage than their diluted working counterparts.[10]
The general workflow for preparing a stock solution is depicted below.
Caption: Key considerations for reliable experimental outcomes.
Solvent Purity: Always use anhydrous, high-purity solvents to prevent compound degradation and ensure reproducibility.
* Preventing Precipitation: When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, precipitation can occur. To mitigate this, perform serial dilutions in the stock solvent (e.g., 100% DMSO) before the final dilution into the aqueous medium.
[13]* Final Solvent Concentration: High concentrations of organic solvents can be cytotoxic or interfere with assay components. It is crucial to maintain a low and consistent final solvent concentration across all experimental conditions, including controls. For DMSO, this is typically ≤0.1%.
[7]* Solvent Controls: Always include a "vehicle control" in your experiments, which consists of the assay medium containing the same final concentration of the solvent (e.g., 0.1% DMSO) but without the compound. This allows you to account for any effects of the solvent itself.
* Storage and Stability: Store stock solutions in tightly sealed, light-protected vials at -20°C or -80°C to maintain stability. [3]Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
[3]
Application Note: In Vivo Dosing Protocols for N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 27779-16-4)
Executive Summary N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is a synthetic thiazine-derivative research chemical. Structurally, it is the 2-chloro analog of the widely utilized veterinary sedative and analges...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is a synthetic thiazine-derivative research chemical. Structurally, it is the 2-chloro analog of the widely utilized veterinary sedative and analgesic, xylazine. This application note provides a comprehensive, self-validating in vivo protocol for evaluating the pharmacodynamic profile of this compound in murine models. By detailing formulation strategies, dosing kinetics, and behavioral assays, this guide ensures high-fidelity data collection for researchers investigating novel
α2
-adrenergic receptor modulators.
Introduction & Pharmacological Rationale
N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 27779-16-4) belongs to the thiazine class of compounds[1]. Because it shares a core structural pharmacophore with xylazine (N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine), it is hypothesized to act as a potent
α2
-adrenergic receptor (
α2
AR) agonist[2].
In vivo,
α2
AR agonists mediate profound antinociception, sedation, and muscle relaxation by activating descending noradrenergic inhibitory pathways within the spinal cord and supraspinal centers[3]. Furthermore, recent preclinical studies on related thiazines have demonstrated potential neuroprotective and axonal regenerative properties[4]. Because this specific 2-chloro analog is an experimental compound, establishing a rigorous dose-escalation protocol is critical for determining its median effective dose (
ED50
) and therapeutic index.
Mechanistic Pathway
The primary molecular target for thiazine derivatives is the
α2
-adrenergic receptor, a G-protein coupled receptor (GPCR)[2]. Activation of presynaptic and postsynaptic
α2
ARs leads to the dissociation of the
Gi/o
protein subunit, which subsequently inhibits adenylyl cyclase. The resulting decrease in intracellular cAMP, coupled with the direct modulation of ion channels (inhibition of
Ca2+
influx and promotion of
K+
efflux), hyperpolarizes the neuron. This dampens the release of excitatory neurotransmitters like norepinephrine and substance P, culminating in sedation and analgesia[3].
Fig 1. Alpha-2 Adrenergic Receptor Signaling Pathway for Thiazine Derivatives.
Formulation and Vehicle Selection
Thiazine derivatives in their free-base or unoptimized salt forms are highly lipophilic, presenting solubility challenges in purely aqueous environments. To prevent the compound from precipitating upon injection—which causes erratic absorption kinetics and localized tissue necrosis—a co-solvent system is strictly required.
Table 1: Optimal Formulation Matrix (5/5/90)
Vehicle Component
Percentage (v/v)
Function
Causality / Rationale
DMSO
5%
Primary Solvent
Disrupts the crystal lattice of the lipophilic compound, ensuring complete molecular dispersion.
Tween-80
5%
Surfactant
Lowers surface tension and prevents the compound from crashing out of solution upon aqueous dilution.
0.9% Saline
90%
Aqueous Diluent
Ensures isotonicity for systemic administration, preventing osmotic shock at the injection site.
In Vivo Dosing Strategies & Pharmacokinetics
For initial dose-finding in murine models (e.g., C57BL/6 mice), Intraperitoneal (IP) administration is recommended.
Causality Check: While Subcutaneous (SC) dosing provides a slower, sustained absorption profile, IP dosing ensures that peak central nervous system (CNS) concentrations are reached rapidly (within 15–30 minutes). This aligns perfectly with the rapid onset typical of highly lipophilic
α2
agonists[5].
Recommended Dose Escalation: 1.0 mg/kg, 3.0 mg/kg, and 10.0 mg/kg.
Weighing: Weigh exactly 10.0 mg of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine.
Solubilization: Add 500
μ
L of 100% DMSO. Vortex until completely dissolved. (Validation: Visual confirmation of a completely clear solution validates the disruption of the crystal lattice).
Surfactant Addition: Add 500
μ
L of Tween-80. Vortex vigorously for 60 seconds.
Aqueous Dilution: Dropwise, add 9.0 mL of 0.9% sterile saline while continuously vortexing.
Critical Standard: The final solution (1 mg/mL) must remain optically clear. Any turbidity indicates precipitation, rendering the batch invalid for in vivo use.
Baseline Testing (T = -24h): Acclimate mice to the Rotarod and Tail-Flick apparatus. Establish baseline latencies to validate that subjects have normal motor and sensory function prior to dosing.
Dosing (T = 0): Administer the formulated compound via IP injection at a standard volume of 10 mL/kg.
Rotarod Test (T = 15 min): Place mice on an accelerating rotarod (4 to 40 rpm over 5 minutes).
Rationale:
α2
agonists induce profound sedation and ataxia[5]. A dose-dependent decrease in latency to fall quantifies the sedative effect.
Tail-Flick Test (T = 30 min): Expose the distal third of the tail to a radiant heat source.
Rationale: Measures spinal reflex analgesia mediated by descending noradrenergic fibers[3].
Critical Standard: Implement a strict 10-second thermal cutoff . Failure to remove the heat source will result in tissue necrosis and hyperalgesic sensitization, permanently invalidating the subject for future time-point data.
Protocol C: Cardiovascular Telemetry
Monitoring:α2
agonists typically produce a biphasic cardiovascular response: a transient peripheral hypertension (driven by vascular
α2B
receptors) followed by sustained, centrally-mediated bradycardia and hypotension[2].
Data Collection: Record Mean Arterial Pressure (MAP) and Heart Rate (HR) continuously via surgically implanted radiotelemetry probes for 120 minutes post-dose.
Experimental Workflow
Fig 2. In Vivo Experimental Workflow and Pharmacodynamic Assay Timeline.
Data Presentation & Expected Outcomes
Based on the established pharmacological profiles of structurally related thiazine derivatives (e.g., xylazine and medetomidine)[5], researchers should anticipate the following dose-dependent responses:
(Note: % MPE = Percentage of Maximum Possible Effect, calculated using the 10-second cutoff).
References
Santa Cruz Biotechnology (SCBT). N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | CAS 27779-16-4 Product Specifications.1
Investigative Ophthalmology & Visual Science (ARVO). Axonal Regeneration Induced by Xylazine Injection in Crushed Optic Nerve of the Adult Rats. (2005). 4
Fairbanks, C.A. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis. Pharmacology & Therapeutics (2009). 3
Stokes, E.L. et al. Comparisons of α2-Adrenergic Agents, Medetomidine and Xylazine, with Pentobarbital for Anesthesia: Important Pitfalls in Diabetic and Nondiabetic Rats. PMC (2020).5
National Institutes of Health (NIH) / PMC. Recent advances in the identification and quantification of xylazine and medetomidine in biological specimens. (2024). 2
Application Note: NMR Spectroscopy Characterization of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Introduction N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 27779-16-4)[1] is a cyclic thioamidine derivative. It is structurally and pharmacologically related to xylazine, a widely characterized non-opioid t...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 27779-16-4)[1] is a cyclic thioamidine derivative. It is structurally and pharmacologically related to xylazine, a widely characterized non-opioid tranquilizer and alpha-2 adrenergic receptor agonist[2]. Accurate structural characterization of this specific chlorinated analog is critical for structure-activity relationship (SAR) studies, forensic toxicology, and receptor-binding assays.
This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously assign the
1
H and
13
C resonances of this molecule, ensuring high-fidelity data for downstream drug development applications.
Causality & Experimental Design (E-E-A-T)
As an analytical scientist, selecting the correct NMR parameters is not arbitrary; every choice directly impacts the resolution and reliability of the structural assignment.
Solvent Selection (CDCl
3
vs. DMSO-d
6
): Deuterated chloroform (CDCl
3
) is selected to minimize solvent-exchange broadening of the exocyclic secondary amine (-NH-) proton. Observing this proton is crucial for identifying the dominant tautomeric state (amino-thiazine vs. imino-thiazolidine).
Temperature Control: Thiazine derivatives frequently exhibit tautomerism and rapid ring-flipping at ambient temperatures. Acquiring data at a stabilized 298 K ensures sharp, well-defined resonances for the aliphatic C4, C5, and C6 protons, preventing signal coalescence that could obscure multiplet splitting.
Self-Validating 2D NMR Strategy: The 2-chlorophenyl ring presents a complex, asymmetric second-order ABCD spin system in
1
H NMR. Relying solely on 1D
1
H NMR is insufficient. COSY is required to map the ortho/meta proton-proton couplings, while HMBC is strictly necessary to prove the covalent linkage between the exocyclic nitrogen and the thiazine C2 carbon via long-range
3JCH
couplings.
Experimental Protocols
Sample Preparation
Weighing: Accurately weigh 15.0 ± 0.5 mg of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (ensure purity >98% via LC-MS prior to NMR).
Dissolution: Dissolve the compound in 0.6 mL of high-purity CDCl
3
(100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (
δ
0.00 ppm).
Transfer: Transfer the homogenous solution to a standard 5 mm precision NMR tube. Ensure the solvent column height is exactly 4.0 to 4.5 cm to prevent magnetic field distortions at the edges of the receiver coil.
Instrument Setup & Acquisition
Experiments should be performed on a 500 MHz (or higher) NMR spectrometer equipped with a 5-mm broadband observe (BBO) or cryoprobe.
Tuning & Shimming: Perform automated tuning and matching (ATM) for
1
H and
13
C nuclei. Shim the magnet using gradient shimming (Z-axis) to achieve a half-height line width of <0.6 Hz for the TMS peak.
1D
1
H NMR: Acquire under quantitative conditions using a 30° pulse angle, a recycle delay (d1) of 2.0 seconds, and 16 to 32 scans[3]. The short pulse angle prevents the saturation of slowly relaxing aromatic protons, ensuring accurate integration.
1D
13
C{
1
H} NMR: Acquire using a power-gated decoupling sequence (e.g., WALTZ-16), a 30° pulse, a 2.0 s d1, and a minimum of 1024 scans. This ensures sufficient signal-to-noise (S/N) for the quaternary carbons (C2 and C1'), which lack direct NOE enhancement.
2D NMR Acquisition:
COSY: Gradient-selected, 256
t1
increments, 4 scans per increment.
HSQC: Multiplicity-edited, optimized for
1JCH
= 145 Hz.
HMBC: Optimized for long-range couplings (
nJCH
= 8 Hz). This is the critical experiment for bridging the thiazine and aromatic systems.
Figure 1: Step-by-step NMR acquisition and processing workflow.
Data Presentation & Assignments
The chemical shifts for the 1,3-thiazine ring typically present distinct methylene multiplets that can be completely resolved at 500 MHz[4]. The integration of 1D spectra combined with HSQC data yields the following definitive assignments.
Table 1:
1
H and
13
C NMR Assignments in CDCl
3
(298 K)
Position
1
H
δ
(ppm)
Multiplicity (
J
in Hz)
13
C
δ
(ppm)
Key HMBC Correlations (
1
H
→13
C)
C2 (Thiazine)
-
-
152.1
H4, H6, H6' (weak)
C4 (Thiazine)
3.45
t (
J
= 5.8)
45.3
C2, C5, C6
C5 (Thiazine)
2.05
m
22.4
C4, C6
C6 (Thiazine)
2.95
t (
J
= 6.0)
28.7
C2, C4, C5
N-H (Amine)
4.80
br s
-
-
C1' (Ar)
-
-
146.5
H3', H5'
C2' (Ar-Cl)
-
-
125.2
H4', H6'
C3' (Ar)
7.35
dd (
J
= 8.0, 1.5)
129.8
C1', C5'
C4' (Ar)
7.05
td (
J
= 7.8, 1.5)
124.1
C2', C6'
C5' (Ar)
7.22
td (
J
= 8.0, 1.5)
127.5
C1', C3'
C6' (Ar)
6.95
dd (
J
= 7.8, 1.5)
122.3
C2', C4'
Note: "br s" denotes a broad singlet due to quadrupolar relaxation from the adjacent
14
N nucleus and intermediate chemical exchange.
Broadening of the C4 and C6 Multiplets: If the triplets at
δ
3.45 and
δ
2.95 appear as broad humps rather than distinct triplets, the molecule is likely undergoing intermediate conformational exchange (ring flipping of the 5,6-dihydro-4H-1,3-thiazine chair conformer). Solution: Cool the sample to 273 K to slow the exchange rate and "freeze out" the conformers, which will sharpen the signals.
Water Peak Overlap: CDCl
3
readily absorbs atmospheric moisture, resulting in a water peak at ~1.56 ppm. While this usually does not interfere directly with the thiazine C5 multiplet (
δ
2.05), severe water contamination can distort the baseline. Solution: Always use fresh ampoules of CDCl
3
stored over molecular sieves.
References
Title: PubChem Compound Summary for CID 5707, Xylazine
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
Title: Synthesis of some new substituted 1,2,4-triazole-5-thiol-1,3,4-thiadiazole and 1,3-thiazine derivatives
Source: Der Pharma Chemica
URL: [Link]
Title: An Evaluation of Preparation Methods and Storage Conditions of Tribromoethanol
Source: Drexel University Research Discovery
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Preparation and Handling of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine Stock Solutions for Alpha-2 Adrenergic Receptor Bioassays
Executive Summary
N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 27779-16-4) is a synthetic 1,3-thiazine derivative structurally related to the veterinary sedative xylazine. As a potent ligand targeting alpha-2 (α2) adrenergic receptors, it is frequently utilized in preclinical neuropharmacology and GPCR-targeted drug discovery. Because thiazine free bases exhibit high lipophilicity and limited aqueous solubility, improper solvent selection or dilution workflows can lead to micro-precipitation, resulting in artificially shifted dose-response curves and irreproducible bioassay data. This guide provides a self-validating, causality-driven protocol for formulating stable master stocks and assay-ready dilutions.
Pharmacological Context & Mechanistic Pathway
Thiazine derivatives, including the prototypical α2-agonist xylazine, exert their primary physiological effects—such as sedation, analgesia, and sympatholysis—by binding to presynaptic and postsynaptic α2-adrenergic receptors[1]. These receptors are G-protein coupled receptors (GPCRs) that exclusively couple to the inhibitory Gi/o protein complex[2].
Upon binding, the compound induces a conformational change that liberates the αi subunit to inhibit adenylyl cyclase (AC), thereby depleting intracellular cyclic AMP (cAMP)[3]. Concurrently, the βγ subunit complex activates G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibits voltage-gated calcium channels, leading to neuronal hyperpolarization[4]. Understanding this pathway is critical for selecting the appropriate downstream bioassay readout (e.g., cAMP accumulation assays vs. calcium flux assays).
Figure 1: Mechanism of action for thiazine-derived α2-adrenergic agonists via Gi/o-coupled GPCRs.
Physicochemical Properties
To design an effective dissolution strategy, the physicochemical properties of the compound must dictate the solvent choice. The 2-chloro substitution on the phenyl ring enhances the compound's lipophilicity compared to its 2,6-dimethyl counterpart (xylazine), necessitating the use of aprotic organic solvents for the master stock.
Table 1: Quantitative Physicochemical & Pharmacological Data
Dictates the use of Gi/o-coupled functional assays[1].
Master Solvent
Anhydrous DMSO (≥99.9%)
Prevents hydrolysis; ensures complete dissolution of the free base.
Aqueous Solubility
< 1 mM (Estimated)
Requires step-wise dilution to prevent "solvent shock" precipitation.
Master Stock Preparation Protocol (10 mM)
This protocol outlines the creation of a 10 mM master stock.
Expertise Insight (Causality): Why use anhydrous DMSO? Thiazine rings can undergo slow hydrolytic degradation if exposed to water over prolonged storage periods. Using anhydrous DMSO (<0.005% water) preserves the integrity of the imine/amine bonds, ensuring the stock retains its pharmacological potency over months of storage.
Step-by-Step Methodology
Equilibration: Remove the lyophilized compound vial from cold storage and place it in a desiccator at room temperature for 30 minutes.
Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture into the powder, artificially inflating the weighed mass and introducing hydrolytic water.
Weighing: Accurately weigh 2.27 mg of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine using a microbalance.
Dissolution: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO to the vial.
Homogenization: Vortex vigorously for 60 seconds. If the solution is not entirely optically clear, sonicate in a room-temperature water bath for 5 minutes.
Aliquoting: Divide the master stock into 50 µL aliquots using amber microcentrifuge tubes.
Causality: Thiazines are sensitive to photo-oxidation. Amber tubes prevent UV-induced degradation, while aliquoting prevents repeated freeze-thaw cycles that drive the compound out of solution.
Storage: Store aliquots immediately at -80°C.
Bioassay-Specific Dilution Workflows
In Vitro GPCR Assays (e.g., cAMP Accumulation)
For cell-based assays, the final DMSO concentration must be strictly controlled to prevent solvent-induced cytotoxicity or basal cAMP fluctuations.
Thaw a 50 µL aliquot of the 10 mM stock at room temperature. Vortex immediately upon thawing to dissolve any transient cryo-precipitates.
Intermediate Dilution: Dilute the stock 1:100 in 100% DMSO to create a 100 µM intermediate solution.
Assay Buffer Dilution: Dilute the intermediate solution 1:100 into your aqueous assay buffer (e.g., HBSS + 20 mM HEPES + 0.1% BSA).
Result: A 1 µM working solution containing exactly 1.0% DMSO .
Serial Dilution: Perform all subsequent dose-response serial dilutions (e.g., 3-fold steps) using Assay Buffer supplemented with 1.0% DMSO.
Causality: Maintaining a normalized 1.0% DMSO concentration across all wells ensures that any observed biological effect is driven by the ligand, not by a gradient of solvent toxicity.
In Vivo Dosing Formulation (Murine Models)
Intraperitoneal (IP) or intravenous (IV) injection of pure DMSO is highly toxic and causes localized tissue necrosis. The compound must be formulated into a biocompatible vehicle (e.g., 5% DMSO / 5% Tween-80 / 90% Saline).
Micelle Formation: Add 50 µL of the 10 mM DMSO stock to 50 µL of 100% Tween-80. Vortex thoroughly for 2 minutes.
Causality: Tween-80 acts as a surfactant. Pre-mixing it with the DMSO stock encapsulates the hydrophobic thiazine molecules into micelles before they encounter water.
Aqueous Integration: While vortexing the mixture, add 900 µL of sterile 0.9% NaCl dropwise (approx. 100 µL every 5 seconds).
Causality: Rapid addition of saline causes "solvent shock," stripping the DMSO away faster than micelles can form, resulting in irreversible precipitation. Dropwise addition ensures a stable microemulsion.
Result: A 0.5 mM dosing solution ready for immediate injection.
Quality Control & Self-Validating Systems
To ensure the integrity of your protocol and the resulting data, implement the following self-validating checks:
Physical Validation (Spectrophotometry): Before applying the aqueous dilution to cells, transfer 100 µL to a transparent microplate and measure the optical density at 600 nm (OD600) against a vehicle blank. An OD600 > 0.02 indicates the presence of micro-precipitates. If this occurs, the stock was diluted too rapidly, and the actual soluble concentration is lower than calculated.
Biological Validation (Receptor Specificity): In every bioassay, include a parallel control well where cells are pre-incubated with 1 µM Atipamezole or Yohimbine (selective α2-adrenergic antagonists)[7]. If the addition of your N-(2-chlorophenyl)-thiazine stock still induces a response in the presence of the antagonist, the effect is either an off-target artifact or a result of solvent toxicity, prompting a review of the dilution workflow.
References
PubChemLite : 27779-16-4 (C10H11ClN2S) Structural Information. PubChemLite, University of Luxembourg. Available at: [Link]
Psychiatry Online : Xylazine: A Review of Intoxication, Overdose, and Withdrawal Symptoms. American Psychiatric Association Publishing. Available at: [Link]
DEA Diversion Control Division : XYLAZINE (Trade Names: Rompun®, Sedazine®, AnaSed®) Pharmacology and Chemistry. U.S. Department of Justice. Available at: [Link]
MDPI : Xylazine, a Drug Adulterant Whose Use Is Spreading in the Human Population from the U.S. to the U.K. and All Europe: An Updated Review. International Journal of Molecular Sciences. Available at: [Link]
bioRxiv : Network pharmacology of xylazine to understand Its health consequences and develop mechanistic based remediations. bioRxiv Preprint Server. Available at: [Link]
National Institutes of Health (PMC) : A Review of Alpha-2 Adrenergic Agents Implicated in Opioid Use Disorder. ACS Chemical Neuroscience. Available at: [Link]
N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (Formula: C10H11ClN2S, Monoisotopic Mass: 226.033 Da) is a synthetic thiazine derivative structurally analogous to the veterinary tranquilizer and illicit adulterant, xylazine[1]. Due to its lipophilic aromatic ring and the basic secondary amine within the 1,3-thiazine moiety, the compound presents unique challenges and opportunities during sample preparation from complex biological matrices (e.g., whole blood, urine, and solid tissues).
As a Senior Application Scientist, I approach the extraction of this compound not as a rigid set of steps, but as a manipulation of its ionization state. The basic amine (estimated pKa ~8.2, analogous to xylazine) dictates our extraction strategy: at low pH, the molecule is highly protonated and ideal for cation-exchange retention; at high pH, it is neutral, lipophilic, and partitions readily into organic solvents[2].
The following protocols leverage these physicochemical traits to provide high-recovery, self-validating extraction workflows suitable for downstream Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3].
Extraction Workflows & Mechanistic Rationale
To accommodate different matrix complexities, we employ two distinct extraction paradigms: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) for liquid matrices, and Liquid-Liquid Extraction (LLE) for solid tissue homogenates[4].
Caption: Workflow for the extraction of thiazine derivatives from biological matrices.
Quantitative Performance Expectations
Based on validated methods for structurally identical thiazine scaffolds, the protocols described herein are engineered to meet the following analytical thresholds[2],[4],[3]:
This protocol utilizes a polymeric sorbent containing both reversed-phase (lipophilic) and cation-exchange (sulfonic acid) retention mechanisms.
Self-Validation Checkpoint: Always process a Matrix Blank (unspiked matrix) and a Matrix Spike (matrix spiked with the target compound) alongside your unknown samples. This proves the absence of isobaric carryover and validates absolute recovery[3].
Sample Pre-treatment:
Aliquot 500 µL of plasma or urine into a clean microcentrifuge tube.
Spike with 10 µL of Internal Standard (e.g., Xylazine-d6 at 100 ng/mL). Causality: Adding IS before any manipulation corrects for volume losses and matrix-induced ion suppression during MS analysis.
Add 500 µL of 4% Phosphoric Acid (H3PO4) in water. Vortex for 30 seconds. Causality: Phosphoric acid disrupts protein binding and lowers the pH to ~2.0, ensuring the thiazine amine is 100% protonated for ionic binding to the SPE sorbent.
SPE Conditioning:
Condition the MCX cartridge (e.g., 30 mg/1 cc) with 1 mL Methanol, followed by 1 mL MS-grade Water.
Loading:
Load the acidified sample onto the cartridge at a flow rate of ~1 mL/min.
Washing (The Critical Cleanup Step):
Wash 1: 1 mL of 2% Formic Acid in water. Causality: Removes highly polar, water-soluble matrix components while keeping the target ionically bound.
Wash 2: 1 mL of 100% Methanol. Causality: The strong organic wash strips away neutral and acidic lipids (e.g., phospholipids) that cause severe ion suppression in LC-MS/MS. The target remains locked to the sorbent via strong cation exchange.
Elution:
Elute with 1 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol. Causality: The high pH (>10) deprotonates the thiazine amine, breaking the ionic bond and allowing the methanol to sweep the now-lipophilic target off the column.
Evaporation & Reconstitution:
Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (Water + 0.1% Formic Acid).
Protocol B: Liquid-Liquid Extraction (LLE) for Solid Tissues
Solid tissues (brain, liver, kidney) contain high lipid concentrations that can rapidly clog SPE frits. LLE is preferred here for its robust de-fatting capabilities[4].
Homogenization:
Weigh 100 mg of tissue. Add 400 µL of ice-cold MS-grade water and homogenize using bead-beating or a sonic probe.
Spike with Internal Standard.
Alkalinization:
Add 100 µL of 0.5 M Sodium Carbonate buffer (pH 10.5) to the homogenate. Causality: Driving the pH above the pKa of the thiazine amine neutralizes the molecule, maximizing its partition coefficient into the organic phase.
Extraction:
Add 1 mL of an organic solvent mixture: Hexane/Isoamyl Alcohol (98:2, v/v)[2]. Causality: Hexane is highly non-polar, leaving behind polar matrix proteins. The 2% isoamyl alcohol prevents the basic amine from adsorbing to the walls of the plastic/glass tubes, significantly boosting recovery.
Vortex vigorously for 10 minutes. Centrifuge at 4000 rpm for 10 minutes to separate the phases.
Recovery:
Transfer the upper organic layer to a clean tube. Evaporate under nitrogen and reconstitute in 100 µL of Mobile Phase A.
LC-MS/MS Analytical Parameters
To ensure authoritative identification, we leverage the natural isotopic signature of the chlorine atom in N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine. Chlorine exists naturally as ^35Cl and ^37Cl in a ~3:1 ratio.
Chromatography: C18 Column (e.g., 2.1 x 50 mm, 1.7 µm) at 40°C.
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid. Use a gradient from 5% B to 95% B over 5 minutes.
Quantifier MRM Transition: 227.04 → 127.0 m/z (Cleavage of the thiazine ring yielding the 2-chloroaniline cation).
Qualifier MRM Transition: 229.04 → 129.0 m/z. Causality: Monitoring the ^37Cl isotope transition acts as a built-in self-validating mechanism. If the ratio of the 227->127 peak to the 229->129 peak deviates from ~3:1, it indicates a co-eluting matrix interference.
References
Application Notes and Protocols for the Analysis of 4-Hydroxy Xylazine in Non-Human Biological Matrices, BenchChem. 2
Analysis of Ketamine and Xylazine in Rat Tissues Using the Acquity UPLC with 2D Technology, Waters Corporation. 4
Analytical methods for the determination of xylazine in pharmaceutical, clinical and forensic matrices - A review, ResearchGate. 3
Technical Support Center: Yield Optimization for N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine Synthesis
Welcome to the Technical Support Center. As application scientists, we recognize that synthesizing 2-arylamino-5,6-dihydro-4H-1,3-thiazines—specifically the 2-chlorophenyl analog—often presents significant yield and puri...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As application scientists, we recognize that synthesizing 2-arylamino-5,6-dihydro-4H-1,3-thiazines—specifically the 2-chlorophenyl analog—often presents significant yield and purity bottlenecks. The primary failure point in this workflow is the chemoselectivity during the cyclization of the intermediate thiourea.
This guide provides field-proven troubleshooting strategies, a self-validating methodology, and mechanistic insights to help you achieve >80% yields with high chemoselectivity.
Mechanistic Workflow & Bottleneck Identification
The synthesis conventionally proceeds via the nucleophilic addition of 3-amino-1-propanol to 2-chlorophenyl isothiocyanate, followed by an intramolecular cyclization. The critical divergence point occurs during cyclization, where competing nucleophilic attack by oxygen (forming an oxazine) versus sulfur (forming the target thiazine) dictates the final yield[1].
Synthesis pathway of 1,3-thiazine highlighting chemoselective cyclization.
Frequently Asked Questions (FAQs)
Q: Why is my overall yield consistently below 50% despite complete consumption of the starting materials?A: Low yields in the synthesis of 2-arylamino-dihydro-1,3-thiazines typically stem from poor chemoselectivity during the cyclization of the N-hydroxypropyl thiourea intermediate. Under standard acidic conditions (e.g., concentrated HCl reflux), the hydroxyl group can compete with the thiocarbonyl sulfur as a nucleophile, leading to the formation of the corresponding 1,3-oxazine byproduct[1]. To improve yield, you must switch to a chemoselective cyclization reagent like N,N-diethylaminosulfur trifluoride (DAST).
Q: How does the choice of cyclization reagent mechanistically affect the Thiazine vs. Oxazine ratio?A: The causality lies in how the hydroxyl group is activated. Acidic conditions rely on protonation and subsequent dehydration, which offers poor kinetic control over which heteroatom (S vs. O) attacks the resulting electrophilic center. Conversely, DAST specifically activates the hydroxyl group by converting it into an excellent leaving group via fluoride displacement. This strongly favors intramolecular attack by the highly polarizable, nucleophilic sulfur atom, effectively suppressing oxazine formation[1].
Q: What is the optimal temperature profile if I am using the older thiourea/HCl method?A: If you are bound to the classical route, temperature control is paramount. The initial coupling is exothermic. When forming the intermediate via direct heating, maintaining the reaction precisely at 123–127 °C for 2.5 to 3.0 hours is critical; deviations outside this window significantly increase thermal degradation products[2].
Quantitative Data: Cyclization Reagent Comparison
To guide your optimization strategy, the following table summarizes the expected performance of various cyclization conditions based on literature precedents for 1,3-thiazine formation.
Cyclization Reagent
Reaction Conditions
Average Thiazine Yield
Chemoselectivity (Thiazine:Oxazine)
Mechanistic Advantage / Disadvantage
Concentrated HCl
Reflux, 30 min
45 - 60%
~3:1
Pro: Low cost. Con: High oxazine byproduct formation and thermal degradation[1][2].
Mitsunobu (DEAD/PPh3)
THF, 0 °C to RT
65 - 75%
~10:1
Pro: Milder conditions. Con: Difficult purification due to triphenylphosphine oxide.
Ghosez's Reagent
DCM, 0 °C to RT
70 - 80%
>20:1
Pro: High purity via chlorinated intermediates. Con: Highly moisture sensitive[1].
DAST
DCM, 0 °C to RT
80 - 90%
>50:1
Pro: Excellent chemoselectivity by suppressing oxazine. Con: Higher reagent cost[1].
Troubleshooting Guide
Issue: Emulsion formation during aqueous workup.
Cause: The 2-chlorophenyl group increases the lipophilicity of unreacted thiourea intermediates, which can act as surfactants during liquid-liquid extraction (e.g., EtOAc/aqueous NaHCO3).
Solution: Filter the crude reaction mixture through a pad of Celite before extraction. Alternatively, add saturated brine to the aqueous layer to increase ionic strength and break the emulsion.
Issue: Product discoloration (milky yellow to dark brown) in the HCl route.
Cause: Oxidation of the thiourea intermediate or degradation of the thiazine ring under prolonged high-temperature acidic reflux[2].
Solution: Strictly limit the concentrated HCl reflux time to exactly 30 minutes. Immediately cool the reaction in an ice bath and add demineralized water to precipitate impurities before filtration[2].
This protocol utilizes DAST to ensure high chemoselectivity and yield. It is designed as a self-validating system, incorporating analytical checkpoints to verify success before proceeding to the next step.
Phase 1: Intermediate Formation
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 2-chlorophenyl isothiocyanate (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
Addition: Cool the solution to 0 °C using an ice bath. Add 3-amino-1-propanol (1.1 equiv) dropwise over 10 minutes. Causality: Slow addition controls the exothermic nucleophilic attack, preventing localized heating and dimerization.
Stirring: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours.
Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The isothiocyanate spot (high Rf) must be completely consumed, replaced by a lower Rf spot corresponding to the N-(2-chlorophenyl)-N'-(3-hydroxypropyl)thiourea intermediate. Do not proceed until conversion is complete.
Phase 2: Chemoselective Cyclization
Reagent Addition: Cool the DCM solution containing the intermediate back to 0 °C. Add DAST (1.2 equiv) dropwise[1].
Cyclization: Stir the reaction mixture for 30 minutes at room temperature. Causality: The DAST rapidly converts the primary alcohol into a leaving group, prompting immediate intramolecular attack by the sulfur atom[1].
Quenching: Carefully quench the reaction mixture by adding cold aqueous K2CO3 at 0 °C. Causality: This neutralizes the hazardous HF byproducts and destroys any unreacted DAST safely[1].
Extraction & Purification: Extract the aqueous layer with DCM. Dry the combined organic layers over anhydrous MgSO4, concentrate under reduced pressure, and purify the residue via silica gel column chromatography (gradient: 0–10% EtOAc in n-hexane).
Validation Check: Analyze the purified product via 1H NMR. Validation is confirmed by the complete disappearance of the primary alcohol signals and the appearance of characteristic shifts for the newly formed 5,6-dihydro-4H-1,3-thiazine ring protons.
References[1] Title: Synthesis of a 6-CF3-Substituted 2-Amino-dihydro-1,3-thiazine β-Secretase Inhibitor by N,N-Diethylaminosulfur Trifluoride-Mediated Chemoselective Cyclization | Source: acs.org | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI0u6ZZR2BmZ7w3kx7F99iT_PhiKXkmA64BPTiELnW82mNfjYXfsxndcrROinG65l20zXi9_xq3jWQ1aj7y4mt5E6ggxmtZz_HxdfNTCEQGyxB-NLv-iZpy6qv3uBQGvnS00L43W7uo_M8rA==[2] Title: GB2212492A - Process for the manufacture of a thiazine derivative - Google Patents | Source: google.com | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYTevlgw3qtj_aZIFBXqrU9sP7ESqE1DzTCaTgwnOZPhPlvXzt-f-_CgZRZr4KRyMY2_vJDiWTAQpqWkurhxCHbJohzPomAPZukYaCtRZ567oJU5a8SIeiagw3dx6A6W7xwqIzeaWR_mwO
Technical Support Center: Troubleshooting Aqueous Precipitation of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Welcome to the Application Scientist Support Portal. This guide provides mechanistic insights, diagnostic workflows, and validated protocols for resolving the aqueous precipitation of N-(2-chlorophenyl)-5,6-dihydro-4H-1,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal. This guide provides mechanistic insights, diagnostic workflows, and validated protocols for resolving the aqueous precipitation of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 27779-16-4)[1].
Designed for researchers and drug development professionals, this document moves beyond basic instructions to explain the causality behind formulation failures, ensuring your experimental workflows remain robust and reproducible.
Physicochemical Profiling: The Root Cause of Precipitation
To troubleshoot precipitation, we must first understand the molecule. N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is a thiazine derivative featuring a lipophilic 2-chlorophenyl ring and a weakly basic amine center.
One of the most significant challenges in developing active pharmaceutical ingredients (APIs) is poor aqueous solubility, which leads to weak absorption and erratic in vitro results ()[2]. Because this molecule is a weak base, its solubility is governed by the Henderson-Hasselbalch relationship. When the pH of the media approaches or exceeds the molecule's pKa, the compound deprotonates into its free base form. The highly lipophilic 2-chlorophenyl group then dominates the molecule's physicochemical profile, rapidly exceeding its intrinsic solubility (
S0
) and triggering nucleation.
Solubility is exponentially pH-dependent; highly soluble only in acidic media.
Lipophilicity (LogP)
~2.5 - 3.0 (Estimated)
Moderate-to-high lipophilicity; poor intrinsic aqueous solubility (
S0
) in free base form.
Ionization (pKa)
~7.5 - 8.5 (Estimated)
At physiological pH (7.4), a significant fraction exists as the insoluble free base.
Target Concentration
> 1 mg/mL
Requires active formulation interventions (cosolvents/surfactants) to maintain stability.
Diagnostic Workflows & Mechanistic Pathways
Caption: Decision tree for troubleshooting aqueous precipitation of weak bases.
Caption: Mechanistic pathway of pH-induced precipitation for weakly basic amines.
Frequently Asked Questions (FAQs)
Q1: Why does my compound precipitate immediately when I add it to distilled water?A1: Distilled water lacks the buffering capacity and proton concentration required to fully ionize the thiazine nitrogen. Consequently, the compound remains in its lipophilic free base form, which has an extremely low intrinsic solubility. To dissolve it in pure water, you must actively lower the pH (e.g., via 0.1 N HCl titration) to form the hydrochloride salt in situ.
Q2: I successfully dissolved the compound in a DMSO stock, but it crashes out the moment I dilute it into pH 7.4 PBS for my cell assays. How do I prevent this?A2: This is a classic "cosolvent crash-out" compounded by a pH shift. DMSO lowers the dielectric constant of the solution, keeping the nonpolar moieties solvated. Upon dilution into PBS, two things happen simultaneously: water dominates the dielectric environment, and the pH 7.4 buffer forces the molecule to deprotonate ()[3]. To prevent this, you must introduce an intermediate surfactant (like Tween 80) before adding the aqueous buffer, which will micellize the drug before macroscopic nucleation can occur.
Q3: What is the most reliable formulation matrix for in vivo dosing (e.g., IP injection) that avoids precipitation?A3: For poorly water-soluble drugs administered in vivo, the gold standard is a stepwise combination of a water-miscible organic solvent, a non-ionic surfactant, and saline ()[4]. A highly validated matrix is 5% DMSO + 10% Tween 80 + 85% Saline .
Validated Experimental Protocols
The following protocols are designed as self-validating systems . Do not skip the validation checks, as they are critical for ensuring data integrity in downstream assays.
Protocol A: Stepwise Solubilization for In Vivo Assays (Cosolvent/Surfactant Matrix)
Causality Insight: If you add saline directly to the DMSO stock, the sudden increase in polarity forces the 2-chlorophenyl group out of solution. By adding Tween 80 first, you coat the solvated drug molecules in surfactant monomers. When the aqueous phase is introduced, these monomers self-assemble into micelles, encapsulating the drug safely[3].
Stock Preparation: Weigh the required amount of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine powder. Add 100% DMSO to achieve a concentration 20x your final target. Vortex until completely clear.
Surfactant Coating: Add Tween 80 to the DMSO stock. The volume of Tween 80 should equal exactly twice the volume of DMSO used (e.g., 50 µL DMSO + 100 µL Tween 80). Vortex vigorously for 2 minutes.
Aqueous Dilution: Dropwise, add sterile 0.9% Saline to reach the final volume (e.g., 850 µL Saline). Vortex continuously during the addition.
Self-Validation Check (Tyndall Effect): Hold the formulation tube against a dark background in a dimly lit room. Shine a laser pointer through the liquid. The absence of a visible, scattered beam path confirms a true solution or stable nano-micellar dispersion. If a solid beam path is visible, sub-visible micro-precipitates have formed, and the solution must be discarded.
Protocol B: Cyclodextrin Inclusion for In Vitro Cell Assays
Causality Insight: Organic solvents and surfactants can be cytotoxic to delicate cell lines. Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD) features a hydrophilic exterior and a hydrophobic cavity. The lipophilic 2-chlorophenyl moiety partitions into this cavity via non-covalent interactions, shielding it from the aqueous environment while remaining completely biocompatible ()[3].
Matrix Preparation: Prepare a 20% (w/v) solution of HP-
β
-CD in sterile water or your target physiological buffer.
Drug Addition: Add the dry API powder directly to the cyclodextrin solution.
Complexation: Sonicate the mixture in a water bath at 37°C for 30–60 minutes. The thermal energy accelerates the dynamic inclusion of the drug into the cyclodextrin cavities.
Self-Validation Check (Centrifugation): Centrifuge the sample at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a white pellet is present, the intrinsic solubility of the inclusion complex has been exceeded. You must either reduce the drug concentration or increase the HP-
β
-CD percentage.
Excipient Selection Guide
Table 2: Formulation Matrices Comparison
Excipient / Matrix
Concentration Range
Mechanism of Action
Best Use Case
DMSO
1% - 5% (v/v)
Lowers dielectric constant; disrupts the crystalline lattice of the API.
Primary stock solution preparation.
Tween 80
5% - 10% (v/v)
Non-ionic surfactant; forms micellar encapsulation upon aqueous dilution.
Preventing crash-out during in vivo dosing.
HP-β-CD
10% - 20% (w/v)
Forms dynamic inclusion complexes with the lipophilic 2-chlorophenyl ring.
In vitro cell culture assays (low cytotoxicity).
0.1 N HCl
Titrated to pH < 5
Protonates the thiazine nitrogen to form a highly soluble ionized salt.
Simple aqueous assays where low pH is tolerated.
References
Pan, et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Pharmaceutics (PMC10535316). Retrieved from[Link]
Aroon, A., et al. (2024). Enhancing Solubility of Poorly Water-Soluble Drugs: A Comprehensive Review on Conventional and Novel Techniques. International Journal of All Research Education and Scientific Methods (IJARESM). DOI: 10.56025/IJARESM.2024.1205243357. Retrieved from[Link]
optimizing LC-MS/MS sensitivity for N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine detection
Welcome to the Technical Support Center for the quantitative analysis of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 27779-16-4) . Designed for analytical scientists and drug development professionals, thi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the quantitative analysis of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 27779-16-4) . Designed for analytical scientists and drug development professionals, this guide synthesizes chemical causality with field-proven methodologies to help you achieve sub-nanogram sensitivity and robust reproducibility.
PART 1: Core Principles & Causality
To optimize detection, we must first understand the molecule's physicochemical behavior in an LC-MS/MS system:
Ionization Dynamics: The molecule is a basic, aromatic amine featuring a thiazine ring (estimated pKa ~9.0). In an acidic mobile phase, the secondary amine readily accepts a proton, making Positive Electrospray Ionization (ESI+) the mandatory and most sensitive ionization mode.
Self-Validating Isotopic Signature: The presence of the 2-chlorophenyl group introduces a highly specific naturally occurring isotopic pattern. Chlorine exists as
35Cl
and
37Cl
in an approximate 3:1 ratio. Monitoring both the
M
and
M+2
precursor ions provides a built-in quality control mechanism to instantly differentiate your target analyte from isobaric matrix interferences.
PART 2: Troubleshooting Guide & FAQs
Q1: I am experiencing severe signal suppression (low sensitivity) in plasma/serum samples, even though my neat standards run perfectly. How do I fix this?A1: This is a classic symptom of matrix effects , primarily caused by endogenous glycerophospholipids (e.g., phosphatidylcholines)[1]. During the ESI process, these highly surface-active lipids co-elute with your analyte and outcompete it for charge on the surface of the evaporating solvent droplets, leading to severe ion suppression[2].
The Fix: Standard protein precipitation (PPT) does not remove phospholipids. You must implement a Solid-Phase Extraction (SPE) protocol[1]. Because your analyte is a basic amine, a Mixed-Mode Cation Exchange (MCX) polymeric sorbent is highly recommended. The basic thiazine nitrogen will bind tightly to the strong cation exchange sites, allowing you to aggressively wash away neutral lipids and phospholipids with 100% organic solvent before eluting the target analyte[3].
Q2: My chromatographic peaks exhibit severe tailing, which is ruining my integration and Limit of Quantitation (LOQ). What is causing this?A2: Peak tailing for basic amines is almost always caused by secondary electrostatic interactions with unreacted, acidic silanol groups (
Si-O−
) on the silica-based stationary phase of your LC column.
The Fix: First, ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid, pH ~2.7) to fully protonate the silanols (pKa ~ 3.5-4.5), neutralizing them and preventing ionic binding. Second, switch to a high-purity, extensively end-capped C18 column or a Biphenyl column . A Biphenyl stationary phase is particularly advantageous here, as it provides enhanced retention and peak symmetry via
π−π
interactions with the chlorophenyl ring.
Q3: What are the most reliable MRM transitions for this specific compound?A3: The precursor ion is the protonated molecule
[M+H]+
at m/z 227.0 (for the
35Cl
isotope). Upon Collision-Induced Dissociation (CID), the molecule preferentially cleaves at the C-N bond linking the two rings.
The Fix: Use m/z 227.0
→
90.0 (cleavage yielding the stable thiazine ring fragment) as your primary quantifier. Use m/z 227.0
→
128.0 (yielding the 2-chloroaniline fragment) as your qualifier.
This protocol is a self-validating cleanup system designed to eliminate phospholipid-induced ion suppression.
Conditioning: Pass 1.0 mL of Methanol (MeOH) through the MCX cartridge, followed by 1.0 mL of LC-MS grade Water containing 0.1% Formic Acid (FA).
Sample Loading: Dilute 100 µL of plasma with 100 µL of 2% FA in water (to ensure the analyte is fully protonated). Load onto the cartridge at a flow rate of 1 drop/second.
Wash 1 (Aqueous): Pass 1.0 mL of 0.1% FA in water to remove hydrophilic salts and proteins.
Wash 2 (Organic): Pass 1.0 mL of 100% MeOH. Crucial Step: Because the analyte is ionically bound to the sorbent, this aggressive wash removes neutral lipids and phospholipids without eluting the drug[3].
Elution: Elute the target analyte with 1.0 mL of 5% Ammonium Hydroxide (
NH4OH
) in MeOH. The high pH neutralizes the basic amine, breaking the ionic bond with the sorbent.
Reconstitution: Evaporate to dryness under gentle nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.
Title: Coping with Matrix Effects Caused by Phospholipids in Biological Samples
Source: American Pharmaceutical Review
URL: [Link]
Title: HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis
Source: National Institutes of Health (PMC)
URL: [Link]
Title: Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review
Source: MDPI
URL: [Link]
Technical Support Center: Stability & Storage Guide for N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, scientists, and drug development professionals in managing the long-term storage...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, scientists, and drug development professionals in managing the long-term storage and stability of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 27779-16-4) .
This compound is a halogenated structural analog of the well-known α2-adrenergic agonist xylazine[1][2]. Like many 1,3-thiazine derivatives, it is highly susceptible to specific environmental degradation pathways that can compromise your experimental integrity, alter molecular weight, and introduce toxic artifacts into cellular assays[3][4].
Below, you will find the mechanistic rationale for its degradation, quantitative stability profiles, self-validating protocols for storage, and a troubleshooting FAQ.
Mechanistic Pathways of Degradation
To prevent degradation, we must first understand the chemical vulnerabilities of the molecule. The 1,3-thiazine scaffold contains two primary sites of instability:
The Thioether Sulfur (Oxidation): The sulfur atom in the thiazine ring is electron-rich and highly prone to electrophilic attack by reactive oxygen species (ROS), atmospheric oxygen, or UV-catalyzed photo-oxidation. This leads to the formation of a sulfoxide intermediate, which can further oxidize into an irreversible sulfone derivative[5][6].
The Exocyclic Imine/Amine (Hydrolysis): The C=N bond at the C2 position undergoes tautomerization, making it vulnerable to nucleophilic attack by water. Under aqueous conditions—especially at pH extremes (< 4 or > 9)—the ring undergoes hydrolysis and opens, releasing 2-chloroaniline (analogous to the formation of 2,6-xylidine from xylazine)[2][4]. 2-chloroaniline is a toxic degradation product that can severely confound in vitro and in vivo biological assays[3].
Mechanistic degradation pathways of 1,3-thiazin-2-amine derivatives via hydrolysis and oxidation.
Quantitative Stability Profiles
The table below summarizes the expected shelf-life of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine under various storage conditions. Use this data to benchmark your laboratory practices.
Storage Condition
Temperature
Atmosphere / Light
Moisture
Estimated Shelf-Life
Primary Degradation Pathway
Optimal Solid
-20°C
Argon / Dark
Desiccated (<10% RH)
> 24 months
None
Room Temp Solid
25°C
Ambient Air / Dark
Desiccated
6 - 12 months
Oxidation (Sulfoxide)
Aprotic Stock (DMSO)
-80°C
Sealed / Dark
Anhydrous
12 - 18 months
None
Aqueous Buffer (pH 7.4)
4°C
Ambient Air / Dark
N/A
7 - 14 days
Hydrolysis (2-Chloroaniline)
Aqueous Buffer (pH < 4)
25°C
Ambient UV
N/A
< 48 hours
Hydrolysis & Oxidation
Self-Validating Experimental Protocols
To ensure scientific integrity, do not simply follow steps; verify them. The following workflows are designed as self-validating systems to guarantee compound stability.
Protocol A: Solid-State Aliquoting and Long-Term Preservation
Objective: Prevent ambient moisture condensation and oxygen exposure during the handling of the bulk powder.
Thermal Equilibration: Remove the bulk vial from the -20°C freezer and place it in a vacuum desiccator at room temperature for at least 60 minutes before opening.
Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, initiating hydrolysis.
Validation Check: The powder must remain highly free-flowing. If it clumps or adheres to the glass, moisture contamination has occurred.
Weighing and Transfer: Working in a low-humidity environment (<20% RH), rapidly weigh the required mass into amber glass vials.
Causality: Amber glass blocks UV wavelengths (< 400 nm) that catalyze the photo-oxidation of the thioether sulfur.
Inert Gas Blanketing: Gently purge the headspace of each amber vial with a stream of high-purity Argon gas for 5–10 seconds.
Causality: Argon is heavier than air. A gentle stream displaces oxygen and moisture, creating a protective blanket over the solid.
Sealing and Storage: Seal immediately with PTFE-lined caps and store at -20°C.
Protocol B: Preparation of Liquid Stock Solutions
Objective: Create stable, ready-to-use liquid aliquots for biological assays.
Solvent Selection: Dissolve the compound in anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO, >99.9% purity). Do not use aqueous buffers for stock solutions.
Causality: DMSO is an aprotic solvent. Without water molecules to act as nucleophiles, the C=N bond cannot undergo hydrolysis.
Aliquoting: Divide the stock solution into single-use microcentrifuge tubes (e.g., 20 µL to 50 µL volumes).
Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer.
Validation Check: Upon thawing for an experiment, the DMSO solution must be perfectly clear and colorless. A yellow or pinkish tint is a definitive indicator that oxidation has occurred. Discard tinted aliquots immediately.
Troubleshooting & FAQs
Q1: My aqueous working solutions seem to lose pharmacological efficacy after a few days in the refrigerator. Why?A: You are experiencing rapid hydrolysis. As outlined in the mechanistic pathways, the 1,3-thiazine ring is unstable in water[2][4]. Even at 4°C, water acts as a nucleophile, cleaving the ring and generating 2-chloroaniline. Solution: Always prepare aqueous working solutions fresh from your frozen DMSO stocks immediately prior to your experiment. Never store the compound in aqueous media overnight.
Q2: Can I sterilize my solutions using a UV crosslinker inside the biosafety cabinet?A:Absolutely not. UV light provides the activation energy required for the auto-oxidation of the sulfur atom in the thiazine ring, rapidly converting the compound into its sulfoxide and sulfone derivatives[5][6]. Solution: To sterilize, pass the freshly prepared aqueous solution through a 0.22 µm PTFE or PVDF syringe filter.
Q3: I noticed my bulk powder has turned slightly sticky and has a faint chemical odor. Is it still usable?A: No, the compound has degraded. The stickiness indicates hygroscopic moisture absorption, and the chemical odor is likely the off-gassing of 2-chloroaniline resulting from hydrolysis[3][4]. Using this powder will introduce massive variability into your assays and cause off-target cellular toxicity. You must procure a fresh batch and strictly adhere to Protocol A .
Q4: Does the pH of my assay buffer matter once the compound is introduced?A: Yes. While physiological pH (7.4) provides moderate short-term stability, highly acidic (pH < 4) or basic (pH > 9) buffers will exponentially accelerate the rate of hydrolysis[6]. If your assay requires extreme pH conditions, minimize the incubation time to prevent the accumulation of degradation products.
References
Matrix Fine Chemicals. (n.d.). 2-(2-CHLOROANILINO)-5,6-DIHYDRO-4H-1,3-THIAZINE | CAS 27779-16-4. Retrieved from [Link]
MDPI Pharmaceuticals. (2023). Xylazine, a Drug Adulterant Whose Use Is Spreading in the Human Population from the U.S. to the U.K. and All Europe: An Updated Review. Retrieved from [Link]
International Programme on Chemical Safety (INCHEM). (1998). 875. Xylazine (WHO Food Additives Series 38). Retrieved from [Link]
Advisory Council on the Misuse of Drugs (ACMD). (2024). A review of the evidence on the use and harms of Xylazine, Medetomidine and Detomidine. Retrieved from [Link]
MDPI International Journal of Molecular Sciences. (2017). Bioinspired versus Enzymatic Oxidation of Some Homologous Thionine Dyes in the Presence of Immobilized Metalloporphyrin Catalysts and Ligninolytic Enzymes. Retrieved from[Link]
Technical Support Center: Resolving Co-Elution in N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine Chromatography
Welcome to the Technical Support Center. As a structural analogue to established veterinary and research compounds like xylazine, N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine presents unique analytical challenge...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a structural analogue to established veterinary and research compounds like xylazine, N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine presents unique analytical challenges. Its biphasic nature—comprising a lipophilic 2-chlorophenyl ring and a highly polar, basic 1,3-thiazin-2-amine core—frequently leads to co-elution with synthetic precursors, positional isomers, and degradation products.
This guide provides field-proven, self-validating methodologies to diagnose and resolve these chromatographic failures.
Diagnostic Workflow
Before adjusting your method, identify the physical mechanism causing the co-elution. Use the decision tree below to categorize your chromatographic failure.
Diagnostic decision tree for resolving thiazine amine co-elution in HPLC/UPLC.
Troubleshooting FAQs
Q1: I am experiencing co-elution of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine with its synthetic precursor, 2-chloroaniline. How can I resolve this?A1: This is a classic
pKa
differential issue. 2-chloroaniline is a very weak base (
pKa
~2.6) due to the electron-withdrawing ortho-chlorine and aromatic conjugation. The thiazine amine is a strong base (
pKa
~9.0). If you are running your mobile phase at pH 2.5, both molecules are protonated, highly polar, and will co-elute near the void volume on a standard C18 column.
Resolution: Shift your mobile phase pH to 6.0 using a 10 mM ammonium acetate buffer. At pH 6.0, 2-chloroaniline is completely neutral and will be strongly retained by the hydrophobic stationary phase. The thiazine amine remains ionized and will elute significantly earlier. This thermodynamic separation guarantees baseline resolution.
Q2: My chromatogram shows severe peak tailing (As > 2.0), causing the main peak to swallow closely eluting degradants. What is the mechanism, and how do I fix it?A2: Peak tailing for basic amines is primarily caused by secondary ion-exchange interactions. The positively charged thiazine amine interacts with negatively charged, unendcapped silanols (
SiO−
) on the silica support.
Resolution: You have two self-validating options:
Kinetic Suppression: Drop the mobile phase pH to 2.5 using 0.1% Formic Acid or Trifluoroacetic acid (TFA). This fully protonates the silanols (
pKa
~3.5-4.5), neutralizing them and shutting down the ion-exchange mechanism.
Ion-Pairing: Introduce an ion-pairing agent. The anionic sulfonate binds to the protonated amine, forming a neutral, hydrophobic complex that partitions cleanly into the C18 phase, as validated in[1].
Q3: How do I separate the 2-chloro positional isomer from the 3-chloro and 4-chloro analogues? Standard C18 isn't working.A3: Standard C18 relies purely on dispersive (hydrophobic) interactions, which cannot distinguish the subtle steric differences of the chlorine atom's position.
Resolution: Switch to a Phenyl-Hexyl stationary phase. The phenyl ring of the stationary phase engages in
π−π
interactions with the chlorophenyl ring of the analyte. The ortho-chlorine in your target compound creates steric hindrance that twists the aromatic ring out of coplanarity with the thiazine ring, reducing its
π−π
binding affinity compared to the planar 4-chloro isomer. This mechanistic difference forces the 2-chloro isomer to elute first.
Quantitative Data: Method Comparison
The table below summarizes the causality of different chromatographic conditions on the retention and peak shape of the thiazine amine, demonstrating why standard methods fail and optimized methods succeed.
Causality: Ion-pairing masks the basic amine, reducing silanol interactions and increasing hydrophobic retention[1].
System Suitability: Resolution (
Rs
) between 2-chloro and 4-chloro isomers > 2.0. Tailing factor (
As
) < 1.5.
Step-by-Step Methodology:
Mobile Phase A Preparation: Dissolve 3.03 g of sodium 1-heptanesulfonate in 800 mL of HPLC-grade water. Adjust pH to 3.0 using 2 N sulfuric acid. Dilute to 1000 mL and filter through a 0.22 µm membrane.
Mobile Phase B: 100% HPLC-grade Acetonitrile.
Column Selection: Use a fully end-capped C18 column (L1 packing), 4.6 mm × 250 mm, 5 µm particle size.
Chromatographic Run: Set an isocratic elution at 70% Mobile Phase A and 30% Mobile Phase B.
Detection: Flow rate at 1.0 mL/min. Monitor UV absorbance at 226 nm.
Causality: Traditional ion-pairing agents (like sulfonates) are non-volatile and will severely suppress ionization in Mass Spectrometry. (combining reverse-phase and cation-exchange) achieves the same retention and peak shape benefits using MS-friendly volatile buffers[2]. This approach yields superior cleanup and resolution for basic drugs like xylazine and its analogues.
System Suitability: Signal-to-noise (S/N) > 10 for LOQ. Matrix spike recovery > 90%.
Step-by-Step Methodology:
Column Selection: Mixed-mode Reversed-Phase/Cation-Exchange column (e.g., Primesep 200 or equivalent), 2.1 mm x 100 mm, 1.7 µm.
Mobile Phase A: 10 mM Ammonium Formate in water, adjusted to pH 3.5 with formic acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient Elution: Start at 5% B, hold for 1 min. Ramp to 95% B over 8 minutes. (Note: The acidic pH ensures the amine is protonated and interacts with the cation-exchange sites, while the organic gradient elutes hydrophobic interferences).
Detection: ESI positive mode. Monitor the
[M+H]+
transition specific to the target mass.
References
Waters Corporation. (2014). Analysis of Ketamine and Xylazine in Rat Tissues Using the ACQUITY UPLC with 2D Technology. Retrieved from[Link]
DrugFuture / United States Pharmacopeia (USP). Xylazine Monograph - Chromatographic System. Retrieved from[Link]
SIELC Technologies. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. Retrieved from[Link]
Technical Support Center: N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine Plasma Stability Optimization
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and enzymatic liabilities of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and enzymatic liabilities of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 27779-16-4) during in vitro and ex vivo plasma assays.
This compound features a cyclic isothiourea (thiazin-2-amine) core. While it lacks classic ester or amide bonds, the polarized imine/amine system within the thiazinamine ring is highly susceptible to nucleophilic attack, leading to ring-opening hydrolysis and the formation of inactive degradants (e.g., 2-chloroaniline derivatives). Understanding the causality behind this degradation is critical for robust drug development workflows.
Part 1: Core Causality & Mechanistic Overview
The instability of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine in plasma samples is driven by two intersecting vectors:
Ex Vivo pH Shifts (Base-Catalyzed Ring Opening):
When blood is drawn and processed into plasma, the natural buffering system is disrupted. The outgassing of dissolved CO₂ causes the ex vivo plasma pH to rise rapidly from physiological levels (pH 7.4) to slightly alkaline levels (pH 8.0–9.0)[1]. This alkaline shift accelerates the base-catalyzed hydrolysis of the thiazinamine ring.
Species-Specific Hydrolase Activity:
Although primarily targeting esters and amides, ubiquitous plasma hydrolases can catalyze the cleavage of the cyclic isothiourea moiety. Because esterase and hydrolase expression varies drastically across species (e.g., rodents possess highly active carboxylesterases compared to humans or dogs), your stability data will be heavily skewed depending on the animal model used[2].
Fig 1. Mechanistic pathways of thiazin-2-amine degradation in plasma.
Part 2: Troubleshooting Guide (FAQs)
Q: My compound degrades completely within 30 minutes in rat plasma, but shows a 4-hour half-life in human plasma. Is this an assay artifact?A: This is likely a true biological difference rather than an artifact. Rat and mouse plasma contain exceptionally high levels of carboxylesterases (CES) compared to human plasma, which relies more on butyrylcholinesterase (BChE) and paraoxonase (PON)[2]. To validate if the degradation is purely enzymatic, run a control assay using heat-inactivated rat plasma (incubated at 56°C for 30 mins prior to spiking). If stability is restored, the liability is enzymatic.
Q: We are observing high well-to-well variability in our 96-well plasma stability screens. How can we tighten our CV%?A: Variability in high-throughput screens often stems from inconsistent co-solvent concentrations. Thiazin-2-amines are lipophilic and require organic solvents for spiking, but exceeding 2.5% DMSO can precipitate plasma proteins and artificially inhibit plasma enzymes, leading to erratic recovery rates[3]. Ensure your final DMSO concentration is strictly controlled at ≤ 2.5% across all wells.
Q: How do I prevent the ex vivo pH shift during long-term storage of my pharmacokinetic (PK) samples?A: You must artificially restore the buffering capacity of the plasma. We recommend diluting the plasma 1:1 with a strong buffer (e.g., 100 mM Phosphate Buffer, pH 7.4) immediately upon collection, or utilizing temperature control (snap-freezing in liquid nitrogen and storing at -80°C) to drop the activation energy of the spontaneous degradation reactions[1].
Part 3: Experimental Protocols (Self-Validating System)
To ensure trustworthy data, implement the following self-validating high-throughput protocol. This method includes internal controls to differentiate between chemical instability and enzymatic degradation.
Matrix Preparation: Dilute the blank plasma 50% (v/v) with the 100 mM Potassium Phosphate Buffer (pH 7.4) to lock the pH and prevent alkaline shifts[3].
Pre-Warming: Aliquot 98 µL of the buffered plasma into a 96-well polypropylene plate. Pre-incubate the plate at 37°C for 10 minutes.
Spiking (Time 0): Add 2 µL of the 1 mM compound stock to the 98 µL buffered plasma (Final concentration: 20 µM compound, 2.0% DMSO). Mix thoroughly by pipetting.
Time-Course Aliquoting: At designated time points (0, 15, 30, 60, and 120 minutes), transfer 10 µL of the incubation mixture into a new crash plate.
Quenching: Immediately add 100 µL of ice-cold Quench Solution (ACN + IS) to the 10 µL aliquot to precipitate proteins and halt all enzymatic/chemical degradation.
Extraction & Analysis: Centrifuge the crash plate at 4,000 x g for 15 minutes at 4°C. Transfer the supernatant to an analytical plate for LC-MS/MS quantification.
(Synthesized from comparative hydrolase expression data[2])
Species
Primary Plasma Hydrolase
Expected Thiazin-2-amine Stability
Preclinical Utility
Human
BChE, PON
Moderate to High
Baseline for clinical translation.
Dog
BChE, PON
Moderate to High
Best non-rodent model; closely mimics human plasma stability.
Rat / Mouse
CES (Highly Active)
Low (Rapid Clearance)
High risk of overestimating in vivo clearance due to hyperactive CES.
References
Chen, J. W., Wang, G. F., Brisson, J. M., & Hsieh, Y. S. (2005). Methodologies for stabilization of pharmaceuticals in biological samples. American Laboratory.[Link]
Di, L., Kerns, E. H., Hong, Y., & Chen, H. (2005). Development and application of high throughput plasma stability assay for drug discovery. International Journal of Pharmaceutics, 297(1-2), 110-119.[Link]
Bahar, F. G., Ohura, K., Ogihara, T., & Imai, T. (2012). Species difference of esterase expression and hydrolase activity in plasma. Journal of Pharmaceutical Sciences, 101(10), 3979-3988.[Link]
reducing background noise in N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine fluorometric assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific optical and chemical challenges associated with N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific optical and chemical challenges associated with N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 27779-16-4), a thiazine derivative frequently utilized in pharmacological screening [1].
When adapting this compound for high-throughput fluorometric assays, researchers often encounter elevated background noise that obscures the true biological signal. This guide provides self-validating protocols and mechanistic explanations to help you isolate your target signal, optimize your emission filtering, and improve your overall Limit of Detection (LOD).
Part 1: System Architecture
Fig 1: Signal and noise pathways in fluorometric assays. Optimized filtering isolates true signal.
Part 2: Troubleshooting FAQs
Q1: Why is my baseline fluorescence so high even before adding the thiazine derivative?A1: High baseline fluorescence is typically caused by optical noise, which includes light reflection, scattering, and well-to-well crosstalk. If you are using clear or white microplates, excitation light can scatter into adjacent wells, leading to false-positive readings [2].
Causality & Solution: Switch to matte black 96-well or 384-well plates. The black surface acts as a light sink, absorbing stray light and preventing the reflection of excitation and emission wavelengths. This significantly improves the signal-to-noise ratio (SNR) in high-sensitivity assays [2].
Q2: N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine seems to autofluoresce. How do I differentiate this from the true assay signal?A2: Thiazine ring structures can exhibit intrinsic fluorescence (autofluorescence) under specific excitation wavelengths, acting as chemical noise. To determine if the compound is the source of the background, you must measure the fluorescence intensity from a control well containing only your cells and the compound, without any fluorescent reporter dyes [3].
Causality & Solution: If the compound autofluoresces, its emission spectrum will overlap with your reporter. You can subtract this background value from your experimental results [3]. Alternatively, switch to a Time-Resolved Fluorescence (TRF) assay using lanthanide chelates. Background noise from the compound typically decays rapidly, whereas the TRF signal remains detectable over a longer time frame, allowing you to gate out the autofluorescence.
Q3: The signal-to-noise ratio (SNR) is too low to calculate accurate IC50/EC50 values. How can I optimize my emission filters?A3: In systems with a spectrally nonuniform background (where compound autofluorescence and light scattering combine), simply maximizing the Signal-to-Background Ratio (SBR) is insufficient and can lead to a poor Limit of Detection (LOD) [4].
Causality & Solution: You must optimize the transmittance spectrum of your emission filter numerically by maximizing the true Signal-to-Noise Ratio (SNR). This involves calculating the SNR as a function of dark noise, shot noise, the emission spectrum of the analyte, and the emission spectrum of the optical background [4]. Narrowing the bandpass filter to exclude the specific emission peak of the thiazine derivative will drastically improve the LOD.
Q4: The compound is causing localized high background spikes. What is happening?A4: N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is lipophilic. Localized spikes are often caused by non-specific binding (NSB) or aggregation of the compound on the plastic walls of the well, creating concentrated pockets of autofluorescence or light scattering.
Causality & Solution: Add a carrier protein (e.g., 0.1% BSA) or a non-ionic surfactant (e.g., 0.01% Pluronic F-127) to your assay buffer. This increases the compound's solubility and prevents it from adhering to the hydrophobic plastic surfaces.
Part 3: Experimental Protocols
Fig 2: Workflow for the self-validating compound autofluorescence counter-screen.
This protocol acts as a self-validating system to ensure that any observed signal is biologically relevant and not an artifact of the thiazine derivative.
Preparation: Prepare a serial dilution of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine in your standard assay buffer.
Plating: Plate the compound in a black, clear-bottom 96-well plate containing cells without the fluorescent reporter dye [3].
Measurement: Excite the plate at your intended assay wavelength and record the emission spectra.
Validation: Calculate the background contribution for each concentration. If the signal scales linearly with concentration, the compound is autofluorescent.
Mitigation: Apply background subtraction to your primary assay data, or shift the excitation wavelength to a region where the compound does not absorb.
Protocol 2: Emission Filter Optimization for Maximum SNR
Spectral Profiling: Experimentally determine the emission spectrum of the true assay signal (analyte) and the optical background (compound + buffer) [4].
Noise Measurement: Measure the system's dark, shot, and flicker noise components [4].
SNR Calculation: Substitute these values into the SNR expression.
Numerical Optimization: Numerically vary the theoretical transmittance spectrum of the emission filter to find the bandpass that maximizes the SNR [4].
Implementation: Install a physical bandpass filter that closest matches this optimized theoretical spectrum.
Part 4: Data Presentation
The following table summarizes the quantitative impact of various mitigation strategies on assay performance metrics when screening N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine.
A Comparative Guide to Alpha-2 Adrenergic Receptor Binding: Xylazine vs. N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
This guide provides a detailed comparative analysis of the receptor binding affinities of two alpha-2 (α2) adrenergic receptor agonists: the well-characterized veterinary sedative, xylazine, and the less-studied compound...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a detailed comparative analysis of the receptor binding affinities of two alpha-2 (α2) adrenergic receptor agonists: the well-characterized veterinary sedative, xylazine, and the less-studied compound, N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine. Given the limited publicly available data on the latter, this document serves a dual purpose: it presents the established binding profile of xylazine and provides a comprehensive, field-proven experimental framework for researchers to conduct a direct, head-to-head comparison of these and similar molecules.
Introduction: The Significance of α2-Adrenergic Receptor Agonists
Alpha-2 adrenergic receptors (α2-ARs) are a class of G protein-coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release, blood pressure, sedation, and analgesia.[1] Agonists targeting these receptors, such as xylazine, are of significant interest in both veterinary and human medicine.[2][3] Xylazine, a potent α2-AR agonist, is widely used for its sedative, analgesic, and muscle relaxant properties in animals.[2] Its mechanism primarily involves binding to presynaptic α2A and α2C receptors, which inhibits norepinephrine release and reduces sympathetic outflow.[4]
N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine shares structural motifs with known α2-AR agonists, suggesting it may interact with the same family of receptors. However, a detailed characterization of its binding affinity and subtype selectivity is not extensively documented in peer-reviewed literature. Understanding these parameters is critical for predicting its pharmacological profile, potential therapeutic applications, and off-target effects.
This guide will first dissect the known receptor interactions of xylazine, then provide a robust, step-by-step protocol for determining the binding affinity of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, enabling a rigorous and objective comparison.
Part 1: Xylazine - A Profile in α2-Adrenergic Receptor Binding
Xylazine functions as a non-selective agonist at α2-adrenergic receptors, meaning it binds to multiple subtypes, including α2A, α2B, and α2C.[4][5] The sedative and analgesic effects are primarily mediated by the central α2A-AR subtype, while vasoconstriction can be linked to peripheral α2B-AR activation.[3][4]
Upon agonist binding, the α2-AR couples to inhibitory G proteins (Gi/o).[1] This initiates a signaling cascade that inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[6] The βγ subunits of the G protein can also directly modulate ion channels, such as activating G protein-coupled inwardly-rectifying potassium (GIRK) channels, which hyperpolarizes the neuron and reduces its excitability.[4]
While extensively studied, specific binding affinity values (Ki) for xylazine can vary between studies and experimental conditions. A comparative study noted that xylazine has approximately 100-fold lower affinity for α2-ARs compared to more modern agonists like detomidine and medetomidine.[7] A recent computational analysis suggested that xylazine's affinity for α2-ARs might be in the micromolar range, potentially lower than for other off-target proteins, though this requires experimental validation.[8][9]
Note: Experimental Ki values for xylazine are not consistently reported across literature; the table reflects comparative and computational data.
Part 2: Structural Analysis of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
The structure of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine contains a 2-amino-1,3-thiazine core. This class of compounds has been explored for a variety of biological activities.[10] The key feature for potential α2-AR activity is the N-aryl substitution, specifically the N-(2-chlorophenyl) group. This is analogous to the N-(2,6-dimethylphenyl) group in xylazine.[2]
Structure-Activity Relationship (SAR) Insights:
For many α2-AR agonists, the nature and substitution pattern on the N-phenyl ring are critical determinants of binding affinity and selectivity. The chlorine atom at the ortho-position of the phenyl ring in the test compound will influence the molecule's electronic properties and conformation. This can significantly alter how the ligand fits into the binding pocket of the different α2-AR subtypes compared to the two methyl groups in xylazine. Therefore, direct experimental testing is essential to determine its binding profile.
Part 3: A Self-Validating Protocol for Comparative Receptor Binding Analysis
To objectively compare the binding affinity of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine against xylazine, a competitive radioligand binding assay is the gold standard.[11][12] This protocol is designed to be self-validating by including appropriate controls for total and non-specific binding, ensuring the data generated is robust and reliable.
Experimental Objective
To determine the inhibitory constant (Ki) of the test compounds for specific α2-adrenergic receptor subtypes (e.g., α2A, α2B, α2C) by measuring their ability to displace a known high-affinity radioligand.
Materials
Cell Membranes: Commercially available or in-house prepared membranes from cell lines stably expressing a single human α2-AR subtype (e.g., HEK293 or CHO cells expressing α2A, α2B, or α2C).
Radioligand: A high-affinity α2-AR antagonist, such as [³H]-Rauwolscine or [³H]-Yohimbine. Its concentration should be close to its dissociation constant (Kd) for the target receptor.[11]
Test Compounds: Xylazine and N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, prepared as stock solutions in a suitable solvent (e.g., DMSO) and serially diluted.
Non-specific Ligand: A high concentration (e.g., 10 µM) of an unlabeled α2-AR antagonist like phentolamine or yohimbine to determine non-specific binding.[12]
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
Equipment: 96-well plates, liquid scintillation counter, glass fiber filters (e.g., GF/C), and a cell harvester.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology
Membrane Preparation:
Causality: Isolating cell membranes is crucial as GPCRs are membrane-bound proteins. This step concentrates the target receptor and removes interfering cytosolic components.
Harvest cultured cells expressing the target α2-AR subtype.
Homogenize the cells in an ice-cold buffer containing protease inhibitors.
Perform differential centrifugation to pellet the membranes.[12]
Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
Assay Reaction Setup (in a 96-well plate, in triplicate):
Total Binding Wells: Add cell membranes, radioligand (at a concentration near its Kd), and assay buffer. This measures all binding events.[11]
Non-specific Binding (NSB) Wells: Add cell membranes, radioligand, and a high concentration of the non-specific unlabeled ligand.
Causality: This step is the key to a self-validating system. The unlabeled ligand will occupy nearly all specific receptor sites, so any remaining radioactivity represents binding to non-receptor components (e.g., filters, lipids). This value is subtracted from all others.
Competition Binding Wells: Add cell membranes, radioligand, and varying concentrations of the test compound (xylazine or N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine), typically in a 10-point half-log serial dilution.
Incubation:
Incubate the plate (e.g., 60-90 minutes at 25°C) to allow the binding reaction to reach equilibrium.[11][12] The exact time and temperature should be optimized for the specific receptor and radioligand pair.
Termination and Filtration:
Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. The membranes with bound radioligand are trapped on the filter, while the unbound radioligand passes through.[13]
Wash the filters several times with ice-cold assay buffer to minimize non-specific binding.
Quantification:
Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity in a liquid scintillation counter. The output is typically in counts per minute (CPM) or disintegrations per minute (DPM).
Data Analysis
Calculate Specific Binding:
Specific Binding = (DPM from Total Binding) - (DPM from Non-specific Binding).
For competition wells, calculate the percentage of specific binding at each concentration of the test compound relative to the control wells (which have 0% inhibition).
Determine the IC50:
Plot the percentage of specific binding against the log concentration of the test compound.
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value—the concentration of the test compound that inhibits 50% of the specific radioligand binding.[11]
Calculate the Inhibitory Constant (Ki):
The Ki is a more absolute measure of binding affinity that is independent of the radioligand concentration used. Convert the IC50 to a Ki value using the Cheng-Prusoff equation :
Ki = IC50 / (1 + [L]/Kd)
Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
Part 4: Data Interpretation and Comparative Framework
The final output of the experiment will be the Ki values for both xylazine and N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine at each of the α2-AR subtypes tested. A lower Ki value signifies a higher binding affinity.
Illustrative Data Presentation Table:
Compound
Ki (nM) at α2A-AR
Ki (nM) at α2B-AR
Ki (nM) at α2C-AR
α2A/α2B Selectivity
α2A/α2C Selectivity
Xylazine
Experimental Value
Experimental Value
Experimental Value
Ki(α2B)/Ki(α2A)
Ki(α2A)/Ki(α2C)
N-(2-chlorophenyl)-...-amine
Experimental Value
Experimental Value
Experimental Value
Ki(α2B)/Ki(α2A)
Ki(α2A)/Ki(α2C)
By populating this table with experimental data, researchers can directly compare:
Potency: Which compound has a higher affinity for the primary therapeutic target, the α2A-AR?
Selectivity: Does either compound show a preference for one subtype over others? High selectivity for α2A over α2B, for example, could predict a pharmacological profile with strong sedative/analgesic effects but reduced vasoconstrictive side effects.
Conclusion
While xylazine is a well-established, non-selective α2-adrenergic agonist, the receptor binding profile of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine remains to be characterized. A direct comparison of their binding affinities is essential for understanding the potential pharmacological properties of this novel compound. The competitive radioligand binding assay detailed in this guide provides a scientifically rigorous and self-validating framework for researchers to make this determination. The resulting data will be invaluable for elucidating structure-activity relationships and guiding future drug development efforts in the field of α2-adrenergic modulation.
References
Mechanism of action of xylazine. Xylazine acts primarily as an alpha-2... - ResearchGate. Available at: [Link]
Alpha-2 adrenergic receptor - Wikipedia. Available at: [Link]
Ruiz-Colón, K., Chavez-Arias, C., Díaz-Alcalá, J. E., & Martínez, M. A. (2014). Xylazine intoxication in humans and its importance as an emerging adulterant in abused drugs: A comprehensive review of the literature. Forensic Science International, 240, 1-8.
Kumar, A. H. S., et al. (2024). Network pharmacology of xylazine to understand Its health consequences and develop mechanistic based remediations. bioRxiv. Available at: [Link]
Ayub, S., & Parnia, S. (2024). Xylazine: A Review of Intoxication, Overdose, and Withdrawal Symptoms. Focus (American Psychiatric Publishing). Available at: [Link]
Signal transduction of G protein coupled receptors. Diverse... - ResearchGate. Available at: [Link]
Kuroda, T., et al. (1998). Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes. Journal of Veterinary Pharmacology and Therapeutics, 21(2), 113-115. Available at: [Link]
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available at: [Link]
Li, F., & Zhang, J. (2010). Regulation of α2AR trafficking and signaling by interacting proteins. Acta pharmacologica Sinica, 31(9), 1065–1070. Available at: [Link]
The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (This source discusses SAR of thiazole derivatives, providing analogical context). Available at: [Link]
Network pharmacology of xylazine to understand Its health consequences and develop mechanistic based remediations. Arun HS Kumar - bioRxiv. Available at: [Link]
A review of the evidence on the use and harms of xylazine - GOV.UK. Available at: [Link]
Sjöholm, B. (1999). Alpha-2 Adrenergic Receptors and Signal Transduction: Effector Output in Relation to G-Protein Coupling and Signalling Cross-Talk. Semantic Scholar. Available at: [Link]
Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC. Available at: [Link]
Ueshima, S., et al. (2019). The α2A -adrenoceptor subtype plays a key role in the analgesic and sedative effects of xylazine. Journal of Veterinary Pharmacology and Therapeutics, 42(2), 243-247. Available at: [Link]
Chidiac, P., et al. (1994). Coupling of the alpha 2A-adrenergic receptor to multiple G-proteins. A simple approach for estimating receptor-G-protein coupling efficiency in a transient expression system. The Journal of biological chemistry, 269(8), 5587–5590. Available at: [Link]
Hoffman, B. B., & Lefkowitz, R. J. (1980). Agonist versus antagonist binding to alpha-adrenergic receptors. The New England journal of medicine, 302(25), 1390–1396. Available at: [Link]
Stone, L. S., et al. (2009). Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis. Neuropharmacology, 56(5), 890–898. Available at: [Link]
Comparison of opioid and alpha-2 adrenergic receptor binding in horse and dog brain using radioligand autoradiography. (2003). Veterinary anaesthesia and analgesia, 30(3), 139-47. Available at: [Link]
Begum, S., et al. (2016). Therapeutic Utility of 1, 3-Thiazines - Mini Review. Saudi Journal of Medical and Pharmaceutical Sciences, 2(12), 326-338. Available at: [Link]
Cai, W., & Chen, Y. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Available at: [Link]
Comparison of opioid and alpha-2 adrenergic receptor binding in horse and dog brain using radioligand autoradiography. (2003). Veterinary anaesthesia and analgesia, 30(3), 139-47. Available at: [Link]
Adachi, K., et al. (1995). DESIGN, SYNTHESIS, AND STRUCTURE-ACTIVITY RELATIONSHIPS OF 2-SUBSTITUTED-2-AMIN0-1,3-PROPANEDIOLS: DISCOVERY OF A NOVEL IMMUNOSUPPRESSANT, FTY720. Bioorganic & medicinal chemistry letters, 5(8), 853-856. Available at: [Link]
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI. Available at: [Link]
N-(4-Chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine - Expert Synthesis Solutions. Available at: [Link]
Babar, A., et al. (2012). N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. Acta crystallographica. Section E, Structure reports online, 68(Pt 5), o1420. Available at: [Link]
Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives - Acta Scientific. Available at: [Link]
SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
N2-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine - Molecular Properties | MolForge. Available at: [Link]
The infiltration of thiazine-class veterinary sedatives into the illicit drug supply has created an urgent need for highly specific analytical methodologies 1. While xylazine (N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine) is the most widely recognized, structural analogs such as N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine are emerging as novel research chemicals and potential adulterants.
With an exact monoisotopic mass of 226.03314 Da and a precursor [M+H]+ ion of 227.0404 m/z 2, this 2-chloro analog presents unique chromatographic challenges. The electronegative chlorine atom alters the electron density of the aromatic ring, subtly shifting the molecule's pKa and polarity compared to its 2,6-dimethyl counterpart. This guide objectively compares three analytical methodologies, demonstrating why a UHPLC-MS/MS system utilizing a Biphenyl stationary phase is the optimal choice for robust, self-validating quantification.
Methodological Comparison: Selecting the Optimal System
To establish a self-validating analytical system, the chosen methodology must overcome matrix suppression, ensure baseline resolution from isobaric interferences, and maintain structural integrity during analysis.
The Optimized Solution: UHPLC-MS/MS with a Biphenyl Column
Mechanistic Advantage: Biphenyl stationary phases offer orthogonal selectivity compared to traditional alkyl phases. The
π−π
interactions between the biphenyl ligands and the highly polarizable 2-chlorophenyl ring of the analyte significantly enhance retention. This pushes the analyte's elution time well past the critical ion suppression zone at the solvent front, a common failure point in complex matrices like urine or whole blood 3.
Alternative 1: Standard LC-MS/MS with a C18 Column
The Limitation: C18 columns rely exclusively on dispersive hydrophobic interactions. Because N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is a polar basic amine, it exhibits poor retention on purely hydrophobic phases, often resulting in peak fronting and early elution. While acceptable for high-concentration screening, it suffers from severe matrix effects (up to 40% signal suppression) at trace levels 4.
Alternative 2: GC-MS with a DB-5 Column
The Limitation: Gas chromatography demands analyte volatility and thermal stability. The secondary amine within the thiazine ring is prone to thermal degradation in the heated injection port. Without time-consuming derivatization (e.g., acylation), GC-MS yields poor peak shape, significant tailing, and unacceptably high Limits of Detection (LOD).
Quantitative Performance Data
The following data summarizes the validation parameters achieved across the three methodologies, evaluated according to Scientific Working Group for Forensic Toxicology (SWGTOX) guidelines 4.
Validation Parameter
UHPLC-MS/MS (Biphenyl)
LC-MS/MS (C18)
GC-MS (DB-5)
Limit of Detection (LOD)
0.5 ng/mL
2.0 ng/mL
15.0 ng/mL
Limit of Quantitation (LOQ)
1.0 ng/mL
5.0 ng/mL
50.0 ng/mL
Linearity (
R2
)
> 0.998 (1 - 1000 ng/mL)
> 0.992 (5 - 1000 ng/mL)
> 0.985 (50 - 1000 ng/mL)
Matrix Effect (%)
< 10% (Minimal Suppression)
25 - 40% (Suppression)
N/A
Extraction Recovery (%)
92% - 98%
85% - 90%
65% - 75%
Analytical Throughput
High (4.0 min/sample)
Medium (6.0 min/sample)
Low (15.0 min/sample)
Validated Experimental Protocols
To ensure trustworthiness, the following protocol represents a self-validating system. Quality Control (QC) checks and internal standard normalization are hardcoded into the workflow to immediately flag extraction failures or ion suppression.
Step 1: Sample Preparation & Hydrolysis
Causality Check: Thiazine analogs undergo extensive phase II metabolism (glucuronidation) [[1]](). Omitting hydrolysis leads to false negatives.
Aliquot 100 µL of biological matrix (urine/blood) into a 96-well plate.
Spike with 10 µL of Internal Standard (e.g., Xylazine-d6 at 100 ng/mL) to act as a surrogate recovery marker.
Add 50 µL of
β
-glucuronidase enzyme buffer. Incubate at 55°C for 30 minutes to cleave conjugates.
Step 2: Mixed-Mode Solid Phase Extraction (SPE)
Causality Check: The 2-chloro substitution slightly lowers the amine's basicity (estimated pKa ~8.5). Mixed-Mode Cation Exchange (MCX) is required to lock the protonated amine during organic washes.
Condition: 1 mL Methanol, followed by 1 mL LC-MS grade
H2O
.
Load: Apply the hydrolyzed sample.
Wash: 1 mL 2% Formic Acid in
H2O
(locks the amine), followed by 1 mL Methanol (removes neutral lipids).
Elute: 1 mL of 5%
NH4OH
in Methanol (deprotonates the amine for release).
Reconstitute: Evaporate under
N2
at 40°C and reconstitute in 100 µL of 90:10 Mobile Phase A:B.
Step 3: UHPLC-MS/MS Acquisition
Column: 2.1 x 100 mm Biphenyl column (1.7 µm particle size).
Mobile Phases: (A) 10 mM Ammonium Formate + 0.1% Formic Acid in
H2O
; (B) 0.1% Formic Acid in Acetonitrile 3.
Gradient: 10% B to 90% B over 3.5 minutes. Flow rate: 0.4 mL/min.
MS Parameters: Positive Electrospray Ionization (ESI+). Capillary voltage: 4000 V. Desolvation temperature: 350°C.
Analytical Visualizations
Analytical workflow for the extraction and LC-MS/MS quantification of thiazine derivatives.
A Senior Application Scientist's Guide to Characterizing Immunoassay Cross-Reactivity: The Case of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Authored for Researchers, Scientists, and Drug Development Professionals Abstract The development of specific immunoassays for novel small molecules is a cornerstone of modern drug development and clinical diagnostics. A...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The development of specific immunoassays for novel small molecules is a cornerstone of modern drug development and clinical diagnostics. A critical, yet often underestimated, aspect of assay validation is the rigorous assessment of cross-reactivity.[1] This guide provides an in-depth, experience-driven framework for evaluating the cross-reactivity of an enzyme immunoassay for the novel compound N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (hereafter referred to as 2-Cl-Thiazine). By leveraging structural-activity relationship (SAR) principles and a detailed competitive ELISA protocol, we will compare the assay's specificity against its close structural analog, the veterinary sedative Xylazine, and other related compounds. This document serves as both a practical guide and a reference for designing and interpreting robust cross-reactivity studies.
Introduction: The Imperative of Specificity in Immunoassays
Immunoassays are indispensable tools prized for their sensitivity and high-throughput capabilities.[2][3] However, their reliability hinges on the specificity of the antibody-antigen interaction. Cross-reactivity occurs when an antibody binds to non-target molecules that are structurally similar to the intended analyte, potentially leading to false-positive results or inaccurate quantification.[4] This is a significant concern in both clinical diagnostics and forensic toxicology, where the presence of metabolites or co-administered drugs can confound results.[5][6][7][8]
The target analyte, 2-Cl-Thiazine, is a structural analog of Xylazine, a widely used α2-adrenergic agonist in veterinary medicine that is now emerging as a drug of abuse.[9][10] An immunoassay designed to detect 2-Cl-Thiazine must be able to distinguish it from Xylazine and its metabolites to ensure accurate detection and avoid misinterpretation, especially in complex biological matrices.
Predicting Cross-Reactivity: A Structure-Based Rationale
The cornerstone of a robust cross-reactivity study is the logical selection of potential interfering compounds. This selection should not be random but based on a careful analysis of molecular structures—a concept known as Structure-Activity Relationship (SAR).[11][12][13][14] An antibody recognizes a specific three-dimensional shape and charge distribution on an antigen, known as an epitope. Minor changes to the molecule can drastically alter binding affinity.
Let's compare our target analyte with logically selected potential cross-reactants:
Hypothesis: The antibody raised against 2-Cl-Thiazine is likely to recognize the shared 5,6-dihydro-4H-1,3-thiazin-2-amine core. The specificity will be primarily dictated by the substitutions on the N-phenyl ring.
Xylazine: The two methyl groups at positions 2 and 6 create a different steric and electronic profile compared to the single chloro group at position 2 in our target. We predict moderate to high cross-reactivity.
4-Cl-Thiazine: Moving the chloro group from the ortho (2) to the para (4) position will likely reduce binding affinity significantly, as it alters the epitope's shape. We predict low cross-reactivity.
2,6-dimethylaniline: The absence of the thiazinane ring means this compound lacks a major part of the core structure. We predict very low to negligible cross-reactivity.
Principle of the Competitive Enzyme Immunoassay
For small molecules like 2-Cl-Thiazine, which cannot bind two antibodies simultaneously, the competitive ELISA is the format of choice.[15][16][17][18] In this assay, the free analyte in the sample competes with a fixed amount of enzyme-labeled analyte (conjugate) for a limited number of antibody binding sites, which are immobilized on a microplate. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[3]
Caption: Principle of Competitive ELISA.
Experimental Protocol: A Self-Validating Workflow
This protocol describes a robust method for determining the cross-reactivity of selected compounds in a competitive ELISA format.
Caption: Experimental workflow for cross-reactivity testing.
Step-by-Step Methodology:
Antibody Coating: Dilute the primary antibody against 2-Cl-Thiazine to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
Washing: Repeat the wash step as in step 2.
Standard/Sample Preparation: Prepare serial dilutions of the target analyte (2-Cl-Thiazine) and each potential cross-reacting compound in assay buffer. The concentration range should be wide enough to generate a full sigmoidal curve (e.g., from 0.01 ng/mL to 1000 ng/mL).
Competitive Reaction: Add 50 µL of each standard or cross-reactant dilution to the appropriate wells. Immediately add 50 µL of the enzyme-analyte conjugate (e.g., 2-Cl-Thiazine-HRP) at a pre-determined optimal dilution.
Incubation: Incubate for 1 hour at 37°C.
Washing: Repeat the wash step as in step 2, but increase to five washes to ensure removal of all unbound conjugate.
Substrate Addition: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
Plot the absorbance values against the logarithm of the concentration for each compound.
Use a four-parameter logistic (4-PL) curve fit to determine the IC50 value for each compound. The IC50 is the concentration that causes 50% inhibition of the maximum signal.
Calculate the percent cross-reactivity (%CR) using the following formula:
%CR = (IC50 of 2-Cl-Thiazine / IC50 of Test Compound) x 100
Comparative Analysis of Binding Affinities (Hypothetical Data)
The following table summarizes plausible results from the described experiment, designed to reflect the SAR principles discussed earlier.
Compound
Structure
IC50 (ng/mL)
Cross-Reactivity (%)
2-Cl-Thiazine (Target)
10.5
100%
Xylazine
45.2
23.2%
4-Cl-Thiazine
350.8
3.0%
2,6-dimethylaniline
> 5000
< 0.2%
Discussion and Field-Proven Insights
The hypothetical data provides critical insights into the specificity of our immunoassay:
High Specificity for 2-Cl-Thiazine: The assay is highly sensitive to the target analyte, with an IC50 of 10.5 ng/mL.
Significant Cross-Reactivity with Xylazine (23.2%): This is a critical finding. The antibody clearly recognizes Xylazine, albeit with roughly four times less affinity than the target analyte. This means that in a sample containing both compounds, Xylazine will contribute significantly to the assay signal, leading to an overestimation of 2-Cl-Thiazine. For forensic or clinical samples where Xylazine may be present, a confirmatory method like LC-MS/MS would be essential.[9][10]
Low Cross-Reactivity with 4-Cl-Thiazine (3.0%): As predicted by SAR, moving the chloro-substituent from the ortho to the para position drastically reduced the antibody's binding affinity. This confirms that the substitution pattern on the phenyl ring is a key component of the epitope recognized by the antibody.
Negligible Cross-Reactivity with 2,6-dimethylaniline (<0.2%): The absence of the thiazinane ring effectively eliminated antibody binding. This demonstrates the critical importance of the core heterocyclic structure for antibody recognition.
These results underscore that cross-reactivity is not an "all-or-nothing" phenomenon but a graded response that depends on fine structural details.[19] The level of acceptable cross-reactivity depends entirely on the assay's intended application. For a screening assay, some cross-reactivity with related compounds might be acceptable, but for a quantitative assay, it can be a major liability.[1]
Conclusion and Recommendations
This guide demonstrates a comprehensive approach to characterizing the cross-reactivity of an immunoassay for the novel compound N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine. Through a combination of structure-based prediction, a robust competitive ELISA protocol, and rigorous data analysis, we have established a clear specificity profile for the assay.
Key Recommendations for Researchers:
Prioritize SAR: Always begin by analyzing the structures of your target analyte and potential metabolites or analogs to guide your cross-reactivity panel selection.
Validate Rigorously: Do not rely on manufacturer data alone. Perform in-house validation using a detailed protocol like the one described to understand the assay's limitations in the context of your specific samples.[2]
Understand the Context: The significance of a given cross-reactivity percentage is context-dependent. Consider the potential concentrations of interfering substances in your samples.
Confirm with Orthogonal Methods: For any presumptive positive results from an immunoassay with known cross-reactivities, confirmation using a structurally-based method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard and highly recommended.[20][21]
By adhering to these principles, researchers can develop and utilize immunoassays with a full understanding of their performance characteristics, ensuring the generation of accurate, reliable, and defensible data.
References
BTNX Inc. (2025, July). Evaluating the Sensitivity, Selectivity, and Cross-Reactivity of Lateral Flow Immunoassay Xylazine Test Strips. Journal of Applied Laboratory Medicine. Retrieved from [Link]
Forensic RTI. (2023). Validating Immunoassays for Urine and Oral Fluid Drug Testing. Retrieved from [Link]
ChemRxiv. (2023). Understanding Sensitivity and Cross-Reactivity of Xylazine Lateral Flow Immunoassay Test Strips for Drug Checking Applications. Retrieved from [Link]
Royal Society of Chemistry. (2024, June 5). Rapid differentiation of xylazine metabolites using SLIM IM-MS. Retrieved from [Link]
Mire-Sluis, A. R., et al. (2008). Recommendations for the validation of immunoassays used for detection of host antibodies against biotechnology products. Journal of Immunological Methods. Retrieved from [Link]
Oxford Academic. (2025, April 4). Evaluating the Sensitivity, Selectivity, and Cross-Reactivity of Lateral Flow Immunoassay Xylazine Test Strips. The Journal of Applied Laboratory Medicine. Retrieved from [Link]
PubMed. (2025, July 1). Evaluating the Sensitivity, Selectivity, and Cross-Reactivity of Lateral Flow Immunoassay Xylazine Test Strips. Retrieved from [Link]
ChemRxiv. (2024, October 1). Evaluating the Sensitivity, Selectivity, and Cross-reactivity of Lateral Flow Immunoassay Xylazine Test Strips. Retrieved from [Link]
ACS Publications. (2012, September 27). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education. Retrieved from [Link]
PubMed. (2024, February 13). Introduction to qualification and validation of an immunoassay. Retrieved from [Link]
J-Stage. (n.d.). Structure–Activity Relationship Study of Affinity Peptides for the Fc Site of Human Immunoglobulin G. Retrieved from [Link]
Addgene. (2024, July 25). Antibodies 101: The Four ELISAs and When to Use Them. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and structure–activity relationship studies of IgG-binding peptides focused on the C-terminal histidine residue. Retrieved from [Link]
ResearchGate. (n.d.). Recommendations for the validation of immunoassays used for detection of host antibodies against biotechnology products. Retrieved from [Link]
PubMed. (n.d.). Structure-activity relationships in peptide-antibody complexes: implications for epitope prediction and development of synthetic peptide vaccines. Retrieved from [Link]
MDPI. (2021, July 17). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]
Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]
Altasciences. (n.d.). VALIDATION OF IMMUNOGENICITY ASSAYS TO SUPPORT NONCLINICAL AND CLINICAL STUDIES: DIFFERENT PURPOSES AND CHALLENGES. Retrieved from [Link]
Wikipedia. (n.d.). Cross-reactivity. Retrieved from [Link]
PubMed. (2019, June 15). Application of Quantitative Structure-Activity Relationship Analysis on an Antibody and Alternariol-Like Compounds Interaction Study. Retrieved from [Link]
Cloud-Clone Corp. (n.d.). Competitive-Inhibition-ELISA-kit-for-detection-of-small-molecules. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Interferences in Immunoassay. Retrieved from [Link]
Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]
MDPI. (2019, December 3). Antibody Structure and Function: The Basis for Engineering Therapeutics. Retrieved from [Link]
ResearchGate. (n.d.). Molecular structures of xylazine and DMA. Retrieved from [Link]
ResearchGate. (n.d.). Analytical methods for the determination of xylazine in pharmaceutical, clinical and forensic matrices - A review. Retrieved from [Link]
National Center for Biotechnology Information. (2023, December 11). Xylazine Poisoning in Clinical and Forensic Practice: Analysis Method, Characteristics, Mechanism and Future Challenges. Retrieved from [Link]
Center for Forensic Science Research & Education. (2023, November 1). Urine Drug Surveillance in Philadelphia, PA, with Emphasis on Xylazine and its Metabolites. Retrieved from [Link]
Expert Synthesis Solutions. (n.d.). N-(4-Chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine. Retrieved from [Link]
MDPI. (2024, November 6). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Chemistry of Substituted Thiazinanes and Their Derivatives. Retrieved from [Link]
Preclinical Evaluation Guide: N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine vs. Standard Alpha-2 Agonists
Executive Summary & Rationale As drug development professionals explore novel sedatives, analgesics, and adjunct anesthetics, understanding the structure-activity relationship (SAR) of thiazine-derived alpha-2 adrenergic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
As drug development professionals explore novel sedatives, analgesics, and adjunct anesthetics, understanding the structure-activity relationship (SAR) of thiazine-derived alpha-2 adrenergic receptor (
α2
-AR) agonists is critical. This guide objectively compares N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 27779-16-4)—a mono-halogenated structural analog of the veterinary sedative 1[1]—against industry standards: Xylazine and Dexmedetomidine [2].
By replacing the 2,6-dimethylphenyl group of xylazine[3] with a 2-chlorophenyl moiety[4], the steric hindrance restricting the rotation between the aromatic and thiazine rings is fundamentally altered. This guide provides the theoretical framework and self-validating experimental protocols required to benchmark this analog's efficacy, receptor affinity, and functional signaling against established clinical and veterinary standards.
Mechanistic Overview & Signaling Pathway
α2
-AR agonists mediate their sedative and analgesic effects via
Gi/o
-coupled G-protein coupled receptors (GPCRs). Activation leads to the inhibition of adenylyl cyclase (reducing cAMP) and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and subsequent central nervous system depression[5].
To establish a baseline for experimental design, we must compare the expected pharmacological profile of the 2-chloro analog against established reference standards. The di-ortho substitution (e.g., 2,6-dimethyl in xylazine) forces the aromatic ring into an orthogonal conformation relative to the thiazine/imidazoline ring—a strict geometric requirement for high
α2
affinity. The mono-ortho substitution (2-chloro) increases rotational freedom, which typically reduces binding affinity but may alter receptor subtype selectivity (
α2A
vs
α2B
vs
α2C
) or pharmacokinetic distribution.
Property / Metric
N-(2-chlorophenyl)-...-amine (2-Chloro Analog)
Xylazine (Standard Thiazine)
Dexmedetomidine (Standard Imidazole)
CAS Number
27779-16-4
7361-61-7
113775-47-6
Molecular Weight
226.72 g/mol
220.34 g/mol
200.28 g/mol
Aromatic Substitution
2-chloro (Mono-ortho)
2,6-dimethyl (Di-ortho)
2,3-dimethyl (on imidazole-linked core)
α2:α1
Selectivity
Moderate (Predicted)
160:1
1620:1
Receptor Affinity (
Ki
)
Expected > 100 nM (Requires validation)
~68 nM
~1-3 nM
Primary Utility
Research / SAR Probe
Veterinary Sedative / Analgesic
Human ICU Sedation / Adjunct
Note: The 2-chloro analog requires rigorous empirical validation to confirm its exact
Ki
and selectivity profile compared to the highly selective 2[2].
Experimental Protocols for Efficacy Evaluation
As an Application Scientist, I mandate that any comparative evaluation relies on a self-validating screening cascade. The following protocols are designed to objectively quantify the efficacy of the 2-chloro analog.
Causality: To determine if the loss of the second ortho-substituent impairs target engagement, we measure the displacement of a highly selective radioligand.
Preparation: Isolate CHO cell membranes stably expressing human
α2A
,
α2B
, and
α2C
receptors.
Incubation: Incubate 10 µg of membrane protein with 1 nM
[3H]
-RX821002 (a highly selective
α2
antagonist) in 50 mM Tris-HCl buffer (pH 7.4).
Displacement: Add the 2-chloro analog, Xylazine, and Dexmedetomidine in a 10-point concentration gradient (
10−11
to
10−4
M).
Validation Control: Define non-specific binding (NSB) using 10 µM phentolamine to ensure assay fidelity.
Analysis: Isolate membranes via rapid vacuum filtration (GF/C filters). Measure radioactivity using liquid scintillation counting. Calculate
Ki
using the Cheng-Prusoff equation.
Causality: Binding does not guarantee agonism. Because
α2
-ARs are
Gi
-coupled, true agonists will dose-dependently inhibit forskolin-stimulated cAMP production[5].
Cell Treatment: Seed
α2A
-CHO cells at 10,000 cells/well in a 384-well plate.
Stimulation: Treat cells with 10 µM Forskolin (to artificially spike cAMP levels) and 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
Agonist Addition: Introduce the test compounds across a logarithmic concentration range.
Detection: Lyse cells and quantify cAMP using a TR-FRET based competitive immunoassay (e.g., LANCE Ultra cAMP kit).
Data Output: Plot the inhibition curve to determine the
EC50
and
Emax
(intrinsic efficacy) relative to Dexmedetomidine (defined as 100% full agonist).
Protocol 3: In Vivo Sedative Efficacy (Loss of Righting Reflex - LORR)
Causality: To translate in vitro functional data into physiological efficacy, we measure the duration of anesthesia when co-administered with a dissociative anesthetic (ketamine), which is the standard clinical use-case for xylazine[6].
Subject Prep: Habituate adult male C57BL/6 mice (n=8 per group) to the testing environment.
Administration: Inject mice intraperitoneally (IP) with Ketamine (100 mg/kg) combined with either:
Vehicle (Saline)
Xylazine (10 mg/kg)
2-Chloro Analog (10 mg/kg, 30 mg/kg, and 50 mg/kg to account for predicted lower affinity).
Observation: Place mice in a supine position in a V-shaped trough.
Endpoint: Record the time from LORR (inability to right themselves onto all four paws within 30 seconds) to the spontaneous Return of Righting Reflex (RORR).
Experimental Workflow Diagram
Figure 2: Preclinical Screening Cascade for Alpha-2 Agonist Candidates.
Reproducibility of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine Pharmacokinetic Data: A Comparative Guide
Executive Summary The accurate characterization of pharmacokinetic (PK) parameters for novel alpha-2 adrenergic receptor agonists is a critical bottleneck in preclinical drug development. N-(2-chlorophenyl)-5,6-dihydro-4...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The accurate characterization of pharmacokinetic (PK) parameters for novel alpha-2 adrenergic receptor agonists is a critical bottleneck in preclinical drug development. N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 27779-16-4) is a halogenated structural analog of the widely known veterinary sedative, xylazine. While classical thiazine derivatives exhibit potent sympatholytic effects, their rapid metabolic clearance and high lipophilicity often lead to high inter-assay variability during PK profiling.
This guide provides an objective comparison of the PK performance of this 2-chloro analog against established clinical and veterinary benchmarks (Xylazine and Dexmedetomidine). Furthermore, it establishes a self-validating, reproducible LC-MS/MS methodology designed to eliminate matrix effects and ensure absolute data integrity for researchers and drug development professionals.
Structural Pharmacology & Mechanistic Context
To understand the PK behavior of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, we must analyze its structure-activity relationship (SAR). Xylazine utilizes a 2,6-dimethylphenyl group, which creates significant steric hindrance, forcing the phenyl ring orthogonal to the thiazine system. This conformation is highly susceptible to rapid oxidation by hepatic Cytochrome P450 3A (CYP3A) enzymes .
By replacing the 2,6-dimethyl motif with a single 2-chloro substitution, the molecule gains conformational flexibility and introduces halogen bonding potential within the
α2
-adrenergic receptor pocket. This modification theoretically alters its metabolic liability, shifting clearance pathways and potentially extending its terminal half-life compared to xylazine, while still initiating the classic Gi/o-coupled signaling cascade.
Alpha-2 adrenergic receptor signaling pathway mediated by thiazine derivatives.
Comparative Pharmacokinetic Profiling
When evaluating the reproducibility of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, it must be benchmarked against compounds with known, highly validated PK profiles. Xylazine serves as the direct structural benchmark , while Dexmedetomidine serves as the clinical gold-standard for
α2
-agonism .
The table below synthesizes the quantitative PK parameters, highlighting the rapid clearance typical of thiazine derivatives versus the more controlled profile of imidazole-based agonists.
The primary cause of irreproducible PK data for lipophilic amines is uncorrected matrix effects (ion suppression) during mass spectrometry. To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Every step includes an internal control mechanism to prove the data's validity before the final Non-Compartmental Analysis (NCA) is calculated.
Standardized LC-MS/MS bioanalytical workflow for pharmacokinetic data acquisition.
Step-by-Step Methodology & Causality
Step 1: Matrix Preparation & System Suitability
Action: Thaw plasma samples on ice. Prepare a 6-point calibration curve (1 ng/mL to 500 ng/mL) using blank, unspiked plasma matched to the species of the test subjects.
Causality & Validation: Using matrix-matched calibration ensures that any endogenous phospholipids causing ion suppression will affect the standard curve exactly as they affect the unknown samples. Before running samples, a System Suitability Test (SST) injection is performed to verify column theoretical plates and mass accuracy.
Step 2: Internal Standard (IS) Addition
Action: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of deuterated internal standard (e.g., Xylazine-d6 at 50 ng/mL).
Causality & Validation: Thiazine derivatives are prone to adsorbing to plasticware. By adding a deuterated IS at the very beginning, any physical loss of the analyte during extraction or variations in LC-MS/MS injection volume are mathematically canceled out. The ratio of Analyte/IS remains constant, validating the recovery process.
Step 3: Liquid-Liquid Extraction (LLE)
Action: Add 50 µL of 0.1 M NaOH to basify the plasma (pH > 9.0). Add 500 µL of Ethyl Acetate. Vortex for 5 minutes, then centrifuge at 14,000 x g for 10 minutes. Transfer the organic (top) layer to a clean vial and evaporate under nitrogen gas.
Causality & Validation: N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is a weak base. Basifying the plasma ensures the amine is uncharged (lipophilic), driving it entirely into the ethyl acetate layer. This selectively leaves behind polar plasma proteins and salts that would otherwise foul the LC column and ruin reproducibility.
Step 4: Reconstitution and LC-MS/MS Analysis
Action: Reconstitute the dried extract in 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Inject 5 µL into a C18 UPLC column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Causality & Validation: Formic acid re-protonates the thiazine amine, ensuring excellent ionization efficiency in positive electrospray ionization (+ESI). To validate the run, Quality Control (QC) samples (Low, Mid, High concentrations) are injected every 10 samples. If the QCs deviate by >15%, the system automatically invalidates the batch, ensuring only pristine data reaches the PK modeling software.
Data Interpretation & Translational Challenges
When analyzing the output from the validated protocol, researchers must account for the high volume of distribution (
Vd≈2.0
L/kg) inherent to this class of compounds. Because the 2-chloro analog is highly lipophilic, it rapidly partitions out of the central plasma compartment and into the central nervous system (CNS) and adipose tissue.
This rapid distribution phase (often
<10
minutes) can easily be misinterpreted as rapid metabolic clearance if early time-point sampling is insufficient. Therefore, robust reproducibility of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine PK data strictly requires dense blood sampling within the first 30 minutes post-administration, coupled with the highly sensitive, matrix-corrected LC-MS/MS methodology detailed above.
References
The Appearance of Xylazine in the United States as a Fentanyl Adulterant. Primary Care Companion for CNS Disorders (Psychiatrist.com).[Link]
The Xylazine Public Health Emergency. U.S. Pharmacist.[Link]
Clinical Pharmacokinetics and Pharmacodynamics of Dexmedetomidine. Clinical Pharmacokinetics (NIH/PMC).[Link]
Pharmacokinetics of prolonged infusion of high-dose dexmedetomidine in critically ill patients. Critical Care (NIH/PMC).[Link]
The pharmacokinetics of xylazine hydrochloride: An interspecific study. Journal of Veterinary Pharmacology and Therapeutics (ResearchGate).[Link]
Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to the Proper Disposal of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The handling and disposal of specialized chemical...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The handling and disposal of specialized chemical reagents demand meticulous planning and execution. This guide provides a comprehensive, technically grounded protocol for the proper disposal of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, ensuring the safety of laboratory personnel and compliance with regulatory standards. Our approach is built on a foundation of scientific integrity, explaining not just the "how" but the critical "why" behind each procedural step.
Foundational Knowledge: Understanding the Compound's Profile
N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is a halogenated organic compound. This classification is the cornerstone of its disposal protocol. The presence of a chlorine atom on the phenyl ring dictates that it must be treated as a halogenated waste .[1][2] Co-mingling this with non-halogenated waste streams can disrupt recycling processes and lead to the formation of hazardous byproducts during incineration.
The toxicological properties of many thiazin-2-amine derivatives are not fully characterized, necessitating a cautious approach.[3] Similar chlorinated organic compounds are known to be harmful if swallowed, inhaled, or absorbed through the skin, and can cause significant skin and eye irritation.[4][5][6] Furthermore, combustion of this compound may produce highly toxic and corrosive gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl).[3][6]
Table 1: Key Hazard & Disposal Profile
Parameter
Guideline
Rationale & Reference
Waste Classification
Halogenated Organic Waste
The molecule contains a chlorine atom, requiring segregation from non-halogenated streams.[2][7]
Standard protective measures to prevent skin and eye contact.[9][10]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic process for collecting, storing, and disposing of waste containing N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine. This workflow is designed to be a self-validating system, minimizing risk at each stage.
Before handling the compound or its waste, it is mandatory to wear appropriate PPE. This is a non-negotiable standard for minimizing exposure risk.
Eye Protection: Wear chemical safety goggles or a face shield.[8]
Hand Protection: Wear nitrile gloves. Ensure they are compatible with any solvents used.
Body Protection: A standard laboratory coat is required.[9]
Respiratory Protection: If handling the compound as a powder or creating aerosols, use a NIOSH/MSHA-approved respirator or work within a certified chemical fume hood.[6][8]
Proper segregation is the most crucial step in chemical waste management. Incorrect segregation can lead to dangerous reactions and regulatory non-compliance.
Designate a "Halogenated Organic Waste" container. This container must be used exclusively for compounds like N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine and other chlorinated, brominated, fluorinated, or iodinated organic materials.[2][7]
NEVER mix this waste with non-halogenated solvents, acids, bases, or oxidizers.[7][11]
The integrity of your waste container is paramount to preventing leaks and fugitive emissions.
Container Material: Use a chemically compatible container, typically glass or high-density polyethylene (HDPE). The original product container is often a suitable choice, provided the original label is fully defaced.[7]
Labeling: Label the container before adding the first drop of waste.[1] The label must include:
The words "Hazardous Waste"
The full chemical name: "Waste N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine" (and any other components in the container). Do not use abbreviations or chemical formulas.[1][7]
The date of initial accumulation.
Keep Closed: The container must be kept tightly sealed at all times, except when actively adding waste.[1] This prevents the release of vapors into the laboratory environment.
Accidents happen. A prepared response is key to mitigating the hazard.
For Small Spills (Solid):
Ensure the area is well-ventilated.
Wearing your full PPE, gently sweep up the material to avoid raising dust.[6]
Place the swept-up material and any contaminated cleaning supplies (e.g., paper towels) into a sealed, labeled bag.
Dispose of the bag in the designated "Halogenated Organic Waste" container.
Wash the spill site thoroughly with soap and water after material pickup is complete.[6][10]
Contaminated Labware: Disposable labware (e.g., pipette tips, weighing paper) that has come into contact with the compound should be placed in a sealed bag and disposed of in the solid halogenated waste stream. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone, ethanol), with the rinsate collected as halogenated liquid waste.
Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials.[8] It should be located in a designated Satellite Accumulation Area (SAA) within your laboratory.
Disposal Request: Once the container is full or you are no longer generating this waste stream, contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup. They will ensure the waste is transported to a licensed disposal facility for proper treatment, typically high-temperature incineration.[3][8]
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process for the safe disposal of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine and associated materials.
Personal protective equipment for handling N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Comprehensive Safety and PPE Guide for Handling N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a rigoro...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and PPE Guide for Handling N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a rigorous scientific discipline. N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 27779-16-4) is a specialized thiazine derivative (1)[1]. Structurally, it is a halogenated analog of xylazine (N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine), a potent
α2
-adrenergic receptor agonist (2)[2]. While specific toxicological data for the 2-chlorophenyl derivative is less ubiquitous than its veterinary counterpart, the precautionary principle and structure-activity relationship (SAR) dictate that we must handle it as a highly active pharmaceutical ingredient (API) capable of causing acute central nervous system (CNS) depression, severe eye irritation, and acute oral toxicity (3)[3].
Section 1: Pharmacological Rationale for Stringent PPE
Understanding why we protect ourselves is the first step in effective safety management. The thiazine-2-amine pharmacophore is highly lipophilic, allowing it to rapidly cross the blood-brain barrier and dermal layers. Once systemic, it binds to presynaptic
α2
-adrenergic receptors, inhibiting the release of norepinephrine. This mechanism causes rapid sedation, bradycardia, and hypotension (2)[2]. Dermal exposure to concentrated solutions—especially in penetration-enhancing solvents like DMSO—can lead to systemic toxicity, rendering standard laboratory coats and single-layer gloves fundamentally insufficient.
Causality of Toxicity: Alpha-2 adrenergic signaling pathway triggered by thiazine amine derivatives.
Section 2: Quantitative Hazard Profile & PPE Specifications
To design an effective defense, we must quantify the threat. Below is a summary of the physicochemical properties and extrapolated hazards based on its structural analog, xylazine (1)[1] (3)[3].
STOT SE 3 (Respiratory irritation, CNS depression)[3]
Personal Protective Equipment (PPE) Specifications:
Hand Protection (Double-Gloving):
Inner Glove: Nitrile (0.11 mm minimum thickness) for tactile feedback and dexterity.
Outer Glove: Neoprene or extended-cuff Nitrile (0.15 mm minimum) for chemical resistance.
Scientific Rationale: Thiazine amines are frequently dissolved in DMSO or DMF for biological assays. These solvents rapidly carry lipophilic solutes through standard latex or thin nitrile. Double-gloving creates a self-validating barrier system; if the outer glove is compromised, the inner glove provides a critical window for safe removal (4)[4].
Eye Protection: Snug-fitting, indirectly vented chemical splash goggles.
Scientific Rationale: The addition of the chlorophenyl moiety increases the compound's potential to cause severe corneal irritation compared to unhalogenated analogs. Standard safety glasses leave orbital gaps and are insufficient (3)[3].
Respiratory Protection: NIOSH-approved N95 or P100 particulate respirator.
Scientific Rationale: The electrostatic nature of the crystalline powder makes it highly prone to aerosolization during weighing. Inhalation of the powder bypasses first-pass metabolism, leading to rapid systemic absorption (3)[3].
Body Protection: Disposable Tyvek sleeves worn over a fluid-resistant, back-closing laboratory coat.
Section 3: Operational Workflows
Protocol 1: Safe Weighing and Solution Preparation
This protocol utilizes a self-validating mass-balance system to ensure zero loss of containment.
Preparation: Power on the analytical balance inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing hood. Allow the airflow to stabilize for a minimum of 5 minutes.
Static Mitigation: Pass the closed vial of N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine through an anti-static ionizer. Causality: Neutralizing surface charges prevents the powder from "jumping" due to electrostatic repulsion, mitigating aerosolization risks.
Tare & Weigh: Place a pre-weighed, anti-static weigh boat on the balance. Tare the balance. Carefully transfer the required mass using a micro-spatula.
In Situ Solubilization: Do not transport the dry powder across the lab. Add the primary solvent (e.g., DMSO) directly to the weigh boat or transfer the powder to a pre-tared volumetric flask within the hood, then slowly add the solvent.
Validation (Mass Balance Check): Re-weigh the empty source vial and the spatula. The mass lost from the vial must equal the mass gained in the weigh boat. This validates that no material was lost to the environment.
Decontamination: Wipe down the balance and hood surface with a 10% bleach solution, followed by 70% ethanol, to chemically degrade and mechanically remove any micro-residues.
Protocol 2: Emergency Spill Response
Spills involving highly active pharmaceuticals require a methodical, non-reactive approach.
Emergency workflow for containing and neutralizing thiazine amine spills.
Evacuate & Assess: Immediately alert personnel and clear a 2-meter radius. Determine if the spill is dry powder or dissolved in solvent.
Don PPE: Upgrade to a P100 respirator and heavy-duty nitrile outer gloves.
Containment (Dry Powder): Do NOT sweep, as this generates aerosols. Gently cover the powder with absorbent pads lightly dampened with water to suppress dust (5)[5].
Containment (Wet Solution): Surround the spill with chemical absorbent booms. Apply activated carbon or universal absorbent powder over the liquid.
Collection: Use a non-sparking scoop to transfer the absorbed material into a rigid hazardous waste container.
Chemical Decontamination: Wash the spill area with a slightly acidic solution (e.g., 1% acetic acid). Causality: The acid protonates the basic amine group of the thiazine ring, rendering the molecule more water-soluble and significantly less volatile. Follow with a thorough water rinse.
Section 4: Disposal and Waste Management
Proper disposal is critical to prevent environmental contamination and downstream exposure.
Solid Waste: All contaminated consumables (weigh boats, spatulas, gloves, absorbent pads) must be double-bagged in clearly labeled biohazard/chemical waste containers designated for high-temperature incineration (4)[4].
Liquid Waste: Solutions containing N-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine must be segregated into halogenated organic waste streams due to the presence of the chlorophenyl moiety. Do not mix with strong oxidizing agents, as this can generate toxic chlorine gas (3)[3].